Methyl indoline-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFIWGSRKYSLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585695 | |
| Record name | Methyl 2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341988-36-1 | |
| Record name | Methyl 2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl indoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Indoline-6-carboxylate: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indoline-6-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its indoline core structure is a key pharmacophore found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of this compound, with a focus on its role as a scaffold for the development of novel therapeutics, particularly as an inhibitor of angiogenesis.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl ester group attached at the 6-position. The saturation of the five-membered ring distinguishes it from its aromatic counterpart, methyl indole-6-carboxylate.
Structure:
Chemical Structure of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| IUPAC Name | methyl 2,3-dihydro-1H-indole-6-carboxylate | [1] |
| CAS Number | 341988-36-1 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 70±15 °C (predicted) | [2] |
| Boiling Point | 315.6±31.0 °C at 760 mmHg | [2] |
| Density | 1.2±0.1 g/cm³ | [2] |
| Solubility | Information not readily available | |
| pKa | 4.26±0.20 (Predicted) | [2] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from indole-6-carboxylic acid:
Step 1: Fischer Esterification of Indole-6-carboxylic acid
This procedure outlines the conversion of indole-6-carboxylic acid to methyl indole-6-carboxylate.
-
Materials:
-
Indole-6-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of indole-6-carboxylic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for several hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator to yield crude methyl indole-6-carboxylate.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Reduction of Methyl Indole-6-carboxylate to this compound
This procedure describes the reduction of the indole ring to an indoline ring.
-
Materials:
-
Methyl indole-6-carboxylate
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve methyl indole-6-carboxylate in glacial acetic acid.
-
To this solution, add sodium cyanoborohydride portion-wise at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of a sodium hydroxide solution to neutralize the acetic acid.
-
The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
-
Biological Activity and Signaling Pathways
Derivatives of this compound, particularly those with substitutions at the 2- and 3-positions of the indoline ring, have emerged as potent inhibitors of angiokinases. These enzymes, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), are crucial mediators of angiogenesis, the formation of new blood vessels. Dysregulation of angiogenesis is a hallmark of cancer and other diseases.
By inhibiting the tyrosine kinase activity of VEGFR and PDGFR, these compounds can block downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing tumor growth and metastasis.
Angiokinase Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of action for a this compound-based angiokinase inhibitor.
Inhibition of VEGFR/PDGFR Signaling by a this compound Derivative.
Conclusion
This compound represents a valuable scaffold in the design and synthesis of novel therapeutic agents. Its chemical properties and versatile structure allow for the generation of a diverse range of derivatives with potent biological activities. The demonstrated ability of substituted indolinones to inhibit key angiokinases highlights the potential of this chemical class in the development of new treatments for cancer and other angiogenesis-dependent diseases. The synthetic protocols and biological insights provided in this guide serve as a foundational resource for researchers dedicated to advancing this promising area of drug discovery.
References
Technical Guide: Physicochemical Characteristics of Methyl 2,3-dihydro-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dihydro-1H-indole-6-carboxylate, also known as methyl indoline-6-carboxylate, is an indole derivative of interest in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization. It is crucial to distinguish this compound from its analogue, methyl 2-oxoindoline-6-carboxylate, which is a well-documented intermediate in the synthesis of the multi-kinase inhibitor, Nintedanib.
Physicochemical Properties
The following table summarizes the known physicochemical properties of methyl 2,3-dihydro-1H-indole-6-carboxylate. It is important to note that some of these values are predicted and experimental verification is recommended.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| Appearance | White to yellow solid | ChemicalBook[2] |
| Melting Point | 70 ± 15 °C (Predicted) | BIOSYNCE[3] |
| Boiling Point | 315.6 ± 31.0 °C (Predicted) | ChemicalBook[2] |
| pKa | 4.26 ± 0.20 (Predicted) | ChemicalBook[2] |
| LogP (XLogP3) | 1.9 | PubChem[1] |
| Storage Temperature | 2-8°C | ChemicalBook[2] |
Synthesis and Experimental Protocols
Synthesis of Methyl 2,3-dihydro-1H-indole-6-carboxylate from Methyl indole-6-carboxylate
A common route for the synthesis of methyl 2,3-dihydro-1H-indole-6-carboxylate involves the reduction of the corresponding indole.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Methyl indole-6-carboxylate
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane
-
1N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve methyl indole-6-carboxylate (1 equivalent) in acetic acid in a round-bottom flask and cool the solution to 0°C.
-
Add sodium cyanoborohydride (3 equivalents) to the solution in portions with stirring.
-
Allow the reaction mixture to stir at 15°C for 40 minutes.
-
Add an additional 1 equivalent of sodium cyanoborohydride and continue stirring at room temperature for 30 minutes.
-
Remove the acetic acid using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a 1N NaOH solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Analytical Characterization
Distinction from a Key Pharmaceutical Intermediate
It is essential to differentiate methyl 2,3-dihydro-1H-indole-6-carboxylate from the structurally similar methyl 2-oxoindoline-6-carboxylate. The latter is a critical intermediate in the synthesis of Nintedanib, a medication used to treat idiopathic pulmonary fibrosis and certain types of cancer.[4]
Conclusion
This technical guide provides a summary of the available physicochemical data for methyl 2,3-dihydro-1H-indole-6-carboxylate. While some experimental values are not yet reported in the literature, the provided synthesis protocol and analytical workflow offer a foundation for researchers. The distinction from the pharmaceutically relevant methyl 2-oxoindoline-6-carboxylate is highlighted to prevent ambiguity in research and development. Further experimental investigation is warranted to fully characterize this compound.
References
A Technical Guide to Methyl Indoline-6-Carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl indoline-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its crucial role as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. Furthermore, this document explores the therapeutic relevance of the indoline scaffold by examining the mechanism of action of Nintedanib and the biological activity of related indolinone derivatives. Detailed experimental protocols and data are presented to support further research and application of this compound.
Chemical and Physical Properties
This compound, also known as methyl 2,3-dihydro-1H-indole-6-carboxylate, is an organic compound with the molecular formula C₁₀H₁₁NO₂. Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 341988-36-1 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| IUPAC Name | methyl 2,3-dihydro-1H-indole-6-carboxylate |
| Synonyms | Methyl 2,3-dihydro-1H-indole-6-carboxylate, 2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLIC ACID METHYL ESTER HYDROCHLORIDE[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 177.20 g/mol |
| Melting Point | 70±15 °C (predicted) |
| Boiling Point | 315.6±31.0 °C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Flash Point | 144.7±24.8 °C |
| pKa | 4.26±0.20 (Predicted) |
Synthesis and Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of methyl indole-6-carboxylate.[2]
Experimental Protocol:
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Step 1: Dissolution and Cooling
-
Step 2: Reduction
-
Add sodium cyanoborohydride (580 mg, 9.2 mmol, 3 equivalents) to the solution in batches while stirring.[2]
-
Stir the reaction mixture continuously for 40 minutes at 15°C.[2]
-
Add another portion of sodium cyanoborohydride (193 mg, 3.05 mmol, 1 equivalent) and continue stirring for 30 minutes at room temperature.[2]
-
-
Step 3: Work-up and Isolation
-
Remove the solvent by rotary evaporation.[2]
-
Dissolve the residue in dichloromethane and wash with 1N NaOH solution.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,3-dihydro-1H-indole-6-carboxylate as a pale yellow solid (494 mg, 77% yield).[2] The product can be used in subsequent reactions without further purification.[2]
-
Analytical Methods
The purity and identity of this compound can be confirmed using standard analytical techniques such as NMR, HPLC, and mass spectrometry.[3][4]
Representative HPLC Method for Indoline Compounds:
This protocol is a general method for the analysis of indoline compounds and can be adapted for this compound.
-
Instrumentation: Waters 2695 Separations module with a 2489 UV/Vis detector.
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Column: Waters PAH C18 5 µm 4.6 mm × 250 mm column.
-
Mobile Phase: Isocratic elution with methanol and 0.1% Trifluoroacetic acid (TFA).
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve samples and standards in methanol immediately before analysis.
-
System Wash: Wash the system with ultra-pure water between samples to minimize carry-over.
Role in Drug Development and Biological Significance
Key Intermediate for Nintedanib
Methyl 2-oxoindoline-6-carboxylate, a derivative of this compound, is a crucial intermediate in the synthesis of Nintedanib esylate. Nintedanib is a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.
Nintedanib's Mechanism of Action and Associated Signaling Pathways
Nintedanib functions as a multi-targeted tyrosine kinase inhibitor, competitively binding to the ATP-binding pocket of several receptor tyrosine kinases. This action blocks the autophosphorylation of these receptors and inhibits their downstream signaling cascades. The primary targets of Nintedanib include:
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β)
-
Fibroblast Growth Factor Receptors (FGFR 1, 2, and 3)
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3)
By inhibiting these pathways, Nintedanib effectively reduces the proliferation, migration, and survival of fibroblasts, which are key drivers of fibrotic processes.
Caption: Nintedanib inhibits key signaling pathways in fibrosis.
Potential Biological Activity of the Indoline Scaffold
While direct biological activity data for this compound is limited, the broader indolinone-6-carboxylate scaffold has shown promise in drug discovery. A study on novel methyl indolinone-6-carboxylates bearing an indole moiety identified them as potent angiokinase inhibitors. The most active compound in this series targeted VEGFR-2/3 and PDGFR-α/β with IC₅₀ values in the nanomolar range, and it effectively suppressed the proliferation of human umbilical vein endothelial cells and certain cancer cell lines. This suggests that the indoline-6-carboxylate core is a valuable pharmacophore for the development of novel anti-angiogenic and anti-cancer agents.
Conclusion
This compound is a valuable building block in medicinal chemistry, most notably as a key precursor to the anti-fibrotic drug Nintedanib. Its synthesis is well-established, and its chemical properties make it a versatile intermediate for further chemical modifications. The therapeutic success of Nintedanib highlights the importance of the indoline scaffold in targeting key signaling pathways involved in fibrotic diseases. Further investigation into the biological activities of other this compound derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data and Synthesis of Methyl Indoline-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for methyl indoline-6-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a detailed experimental protocol for its synthesis, tabulated spectral data (NMR, IR, and MS), and visualizations to aid in understanding its structural characterization and synthesis workflow.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reduction of its indole precursor, methyl indole-6-carboxylate.[1]
Experimental Protocol
Materials:
-
Methyl indole-6-carboxylate
-
Acetic acid
-
Sodium cyanoborohydride
-
Dichloromethane
-
1N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl indole-6-carboxylate (534 mg, 3.05 mmol) in acetic acid (7.5 mL) in a suitable flask.
-
Cool the solution to 0°C using an ice bath.
-
Add sodium cyanoborohydride (580 mg, 9.2 mmol, 3 equivalents) to the solution in portions while stirring.
-
Stir the reaction mixture continuously for 40 minutes at 15°C.
-
Add another portion of sodium cyanoborohydride (193 mg, 3.05 mmol, 1 equivalent) and continue stirring for 30 minutes at room temperature.
-
Upon completion of the reaction, remove the acetic acid using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic solution with 1N NaOH solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield methyl 2,3-dihydro-1H-indole-6-carboxylate (this compound) as a pale yellow solid. This reaction typically yields around 494 mg (77%) of the product, which can often be used in subsequent steps without further purification.[1]
Spectral Data
The structural confirmation of synthesized this compound is achieved through various spectroscopic techniques. The key spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not widely published, the anticipated proton (¹H) and carbon-¹³ (¹³C) NMR spectral data are crucial for its characterization. For reference, related indole and indoline structures exhibit characteristic chemical shifts that can be used for comparative analysis.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the N-H bond of the indoline ring, the C=O of the ester, and C-H bonds of the aromatic and aliphatic portions.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The molecular formula for this compound is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol .
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
Visualizations
To further clarify the experimental and analytical workflow, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for spectral analysis.
References
The Pivotal Role of Methyl Indoline-6-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Methyl indoline-6-carboxylate has emerged as a cornerstone scaffold in the discovery and development of novel therapeutics. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, applications, and pharmacological significance of this versatile precursor. Highlighting its crucial role in the creation of potent enzyme inhibitors, particularly in the realm of oncology, this whitepaper provides a roadmap for leveraging the unique chemical properties of the indoline-6-carboxylate core.
Introduction: The Indoline Scaffold in Drug Discovery
The indoline nucleus, a saturated bicyclic aromatic amine, is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. The introduction of a methyl carboxylate group at the 6-position further enhances its utility, offering a versatile handle for chemical modification and derivatization. This strategic functionalization has paved the way for the development of highly selective and potent inhibitors of key signaling pathways implicated in numerous diseases.
Synthesis of the Core Precursor: this compound
The efficient and scalable synthesis of this compound is paramount for its widespread application in drug discovery programs. A common and effective strategy involves a two-step process starting from the commercially available indole-6-carboxylic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of Indole-6-carboxylic Acid
A solution of indole-6-carboxylic acid (1 equivalent) in methanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl indole-6-carboxylate, which can be purified by recrystallization or column chromatography.
Step 2: Reduction of Methyl Indole-6-carboxylate to this compound
The selective reduction of the indole ring to an indoline is a critical step. A robust method involves the use of sodium cyanoborohydride in an acidic medium.
To a solution of methyl indole-6-carboxylate (1 equivalent) in acetic acid, sodium cyanoborohydride (3 equivalents) is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC. The acetic acid is removed in vacuo, and the residue is carefully partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is further extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography to afford pure this compound.
Applications in Medicinal Chemistry: A Focus on Angiokinase Inhibition
This compound and its immediate derivative, methyl 2-oxoindoline-6-carboxylate, are pivotal intermediates in the synthesis of a class of potent multi-targeted tyrosine kinase inhibitors known as angiokinase inhibitors. These compounds simultaneously block the signaling of key receptors involved in angiogenesis, tumor growth, and metastasis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).
Nintedanib: A Case Study
A prominent example is Nintedanib (Ofev®, Vargatef®), a triple angiokinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer (NSCLC). The synthesis of Nintedanib critically relies on methyl 2-oxoindoline-6-carboxylate as a key building block.[1]
Structure-Activity Relationship (SAR) and Quantitative Data
The indoline-6-carboxylate scaffold has been extensively explored to establish structure-activity relationships (SAR) for angiokinase inhibition. Modifications at various positions of the indoline ring have led to the discovery of compounds with nanomolar potency. Below is a summary of the inhibitory activities of representative methyl indolinone-6-carboxylate derivatives.
| Compound | Target Kinase | IC50 (nM) | Reference |
| A8 | VEGFR-2 | 5.8 | [2] |
| VEGFR-3 | 12.3 | [2] | |
| PDGFR-α | 21.5 | [2] | |
| PDGFR-β | 18.7 | [2] | |
| Nintedanib | VEGFR-1 | 34 | |
| VEGFR-2 | 13 | ||
| VEGFR-3 | 13 | ||
| FGFR-1 | 69 | ||
| FGFR-2 | 37 | ||
| FGFR-3 | 108 | ||
| PDGFR-α | 59 | ||
| PDGFR-β | 65 |
Signaling Pathways and Mechanism of Action
The therapeutic efficacy of angiokinase inhibitors derived from this compound stems from their ability to block crucial downstream signaling cascades initiated by VEGFR, PDGFR, and FGFR.
Angiokinase Signaling Overview
Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for various signaling proteins. This triggers a cascade of intracellular events, primarily through the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which ultimately promote cell proliferation, survival, migration, and angiogenesis.
Experimental Workflow for Inhibitor Screening
The discovery of potent angiokinase inhibitors derived from this compound follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion and Future Directions
This compound has proven to be an exceptionally valuable precursor in medicinal chemistry, particularly for the development of targeted cancer therapies. The synthetic accessibility and chemical versatility of this scaffold have enabled the creation of potent and selective multi-targeted kinase inhibitors. Future research in this area will likely focus on exploring novel derivatizations of the indoline core to identify next-generation inhibitors with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance. The continued exploration of the rich chemical space accessible from this compound promises to yield new and effective treatments for a range of debilitating diseases.
References
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indoline-6-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. Among its varied derivatives, indoline-6-carboxylic acid esters have emerged as a versatile class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and biological significance of indoline-6-carboxylic acid esters. We delve into key synthetic methodologies, present collated quantitative data, and explore the signaling pathways influenced by these compounds, offering a valuable resource for researchers in the field.
Introduction: The Indoline Scaffold in Medicinal Chemistry
The indoline ring system, a saturated analog of indole, has garnered considerable attention from the scientific community due to its prevalence in a wide array of biologically active molecules.[1] Its non-planar structure can lead to improved physicochemical properties, such as increased water solubility and decreased lipophilicity compared to its aromatic counterpart, which are often desirable in drug candidates.[1] Historically, indole derivatives have been at the forefront of drug development, with iconic examples like the antihypertensive agent reserpine and the neurotransmitter serotonin highlighting the therapeutic potential embedded within this heterocyclic motif.[2] The exploration of indoline derivatives, including indoline-6-carboxylic acid esters, represents a logical progression in harnessing the full potential of this valuable pharmacophore.
Historical Perspective and Key Milestones
The journey to the synthesis and exploration of indoline-6-carboxylic acid esters is intertwined with the broader history of indole and indoline chemistry. While early methods for indole synthesis date back to the late 19th century, the specific functionalization of the indoline nucleus at the 6-position with a carboxylic acid group and its subsequent esterification are more recent developments.
Key milestones in the synthesis of the parent indoline-2-carboxylic acid were described by Hudson and Robertson in 1967, involving the reduction of indole-2-carboxamide.[3] Later, Corey et al. in 1970 reported the reduction of ethyl indole-2-carboxylate to its indoline form using metallic tin and hydrogen chloride.[3] These foundational studies paved the way for the exploration of various substituted indoline carboxylic acids.
The synthesis of indole-6-carboxylic acid itself has been documented, with methods involving the hydrolysis of its methyl ester.[4] The subsequent esterification to yield various indoline-6-carboxylic acid esters follows well-established chemical principles. The increasing interest in these esters in recent decades has been fueled by their utility as intermediates in the synthesis of complex therapeutic agents and as bioactive molecules in their own right.
Synthetic Strategies and Experimental Protocols
The synthesis of indoline-6-carboxylic acid esters typically involves a multi-step process, beginning with the construction of the indole or indoline ring, followed by the introduction of the carboxylic acid moiety at the 6-position, and finally, esterification.
Synthesis of the Indole-6-Carboxylic Acid Precursor
A common route to indole-6-carboxylic acid involves the hydrolysis of a corresponding ester, such as methyl indole-6-carboxylate.
Experimental Protocol: Hydrolysis of Methyl Indole-6-Carboxylate [4]
-
Reactants: Methyl indole-6-carboxylate, Lithium hydroxide monohydrate, Tetrahydrofuran (THF), Methanol (MeOH), Water.
-
Procedure:
-
A solution of methyl indole-6-carboxylate (11.0 g) is prepared in a mixture of THF (150 ml), methanol (150 ml), and water (63 ml).
-
Lithium hydroxide monohydrate (15.8 g) is added to the solution.
-
The mixture is stirred at 60°C for 6 hours.
-
The reaction mixture is then concentrated to remove the organic solvents.
-
The residue is dissolved in water, and the solution is acidified with 50% (v/v) hydrochloric acid.
-
The resulting precipitate is collected by filtration and dried to yield indole-6-carboxylic acid.
-
Esterification of Indole/Indoline-6-Carboxylic Acid
Standard esterification methods can be employed to convert the carboxylic acid to its corresponding ester. Fischer-Speier esterification is a classic and widely used method.[5]
Experimental Protocol: Fischer Esterification [5]
-
Reactants: Indole-6-carboxylic acid, an alcohol (e.g., ethanol), and a strong acid catalyst (e.g., sulfuric acid).
-
Procedure:
-
The indole-6-carboxylic acid is dissolved in an excess of the desired alcohol.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.
-
After cooling, the reaction mixture is typically neutralized and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude ester, which can be further purified by chromatography or crystallization.
-
An alternative, milder method for esterification utilizes coupling agents.
Experimental Protocol: Esterification using a Coupling Agent [6]
-
Reactants: Carboxylic acid, alcohol, a coupling agent (e.g., POCl₃), and a suitable solvent.
-
Procedure:
-
The carboxylic acid is dissolved in the alcohol.
-
The solution is cooled in an ice bath.
-
POCl₃ (1.2 mmol per 1 mmol of acid) is added dropwise.
-
The reaction is stirred at room temperature for a specified time (e.g., 2 hours).
-
The reaction mixture is poured over crushed ice and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with a saturated sodium bicarbonate solution, dried, and concentrated to obtain the ester.
-
Reduction of Indole Esters to Indoline Esters
The reduction of an indole-6-carboxylic acid ester to the corresponding indoline can be achieved through various methods, including catalytic hydrogenation or chemical reduction. A process for reducing indole-2-carboxylic acids and esters to their indoline counterparts using lithium, sodium, or potassium in liquid ammonia has also been described.[7]
Physicochemical and Spectroscopic Data
The characterization of indoline-6-carboxylic acid esters relies on a combination of physical and spectroscopic techniques.
| Property | Data | Reference |
| Indole-6-carboxylic acid | ||
| Molecular Formula | C₉H₇NO₂ | [8] |
| Molecular Weight | 161.16 g/mol | [8] |
| Melting Point | 247-254 °C | [9] |
| Appearance | Off-white to reddish crystalline powder | [9] |
| Ethyl indoline-6-carboxylate | ||
| ¹H NMR Spectrum | Available | [10] |
Biological Activities and Therapeutic Potential
While specific data on the biological activities of unsubstituted indoline-6-carboxylic acid esters is limited in publicly available literature, the broader class of indole and indoline carboxylic acid derivatives has demonstrated a wide range of pharmacological effects. These compounds have been investigated for their potential as:
-
Antiproliferative Agents: Certain indole-6-carboxylic acid derivatives have shown activity against cancer cell lines.[11]
-
Enzyme Inhibitors: Derivatives of the indoline and indole scaffold have been identified as inhibitors of various enzymes, including DYRK1A, 5-lipoxygenase (5-LOX), soluble epoxide hydrolase (sEH), and HIV-1 integrase.[12][13][14]
-
Anti-inflammatory Agents: Some indoline derivatives exhibit anti-inflammatory properties.[15]
The carboxylic acid ester functionality can serve as a key interaction point with biological targets or act as a prodrug moiety to improve pharmacokinetic properties.
Signaling Pathways
The diverse biological activities of indoline derivatives suggest their interaction with multiple signaling pathways. For instance, their role as kinase inhibitors directly implicates them in the modulation of cellular signaling cascades that are often dysregulated in diseases like cancer and neurodegenerative disorders.
Below is a generalized representation of a kinase inhibition pathway, a common mechanism of action for many bioactive indole derivatives.
Experimental Workflows
The discovery and development of novel indoline-6-carboxylic acid esters typically follow a structured workflow, from initial synthesis to biological evaluation.
Conclusion and Future Perspectives
Indoline-6-carboxylic acid esters represent a promising class of compounds with a rich chemical history and significant potential for future drug development. Their synthesis is achievable through established methodologies, and the indoline scaffold offers a three-dimensional architecture that can be exploited for potent and selective interactions with biological targets. Future research in this area will likely focus on the development of novel synthetic routes to access diverse libraries of these esters, coupled with high-throughput screening to identify new lead compounds for a variety of therapeutic areas. The continued exploration of the structure-activity relationships of these derivatives will be crucial in unlocking their full therapeutic potential.
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]
- 8. 1H-indole-6-carboxylic acid | C9H7NO2 | CID 595230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. ethyl indoline-6-carboxylate(350683-40-8) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 15. figshare.com [figshare.com]
The Emerging Therapeutic Potential of Methyl Indoline-6-Carboxylate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The methyl indoline-6-carboxylate scaffold has emerged as a versatile and promising platform in medicinal chemistry for the development of novel therapeutics. Analogs derived from this core structure have demonstrated significant potential across a range of diseases, primarily by targeting key enzymes involved in angiogenesis, inflammation, and fibrosis. This in-depth technical guide synthesizes the current understanding of these compounds, presenting their therapeutic targets, quantitative efficacy, detailed experimental methodologies, and the intricate signaling pathways they modulate.
Core Therapeutic Targets and Mechanisms of Action
This compound analogs have been primarily investigated for their inhibitory activity against several key protein families:
-
Angiokinases: A significant number of methyl indolinone-6-carboxylate derivatives have been identified as potent inhibitors of angiokinases, which are crucial for the formation of new blood vessels—a process frequently exploited by tumors for growth and metastasis. The primary targets in this class are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By blocking the ATP-binding sites of these receptor tyrosine kinases, these analogs can halt the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][2] This mechanism of action is exemplified by the drug Nintedanib, which utilizes a methyl 2-oxoindoline-6-carboxylate intermediate in its synthesis and is approved for the treatment of idiopathic pulmonary fibrosis and certain cancers.[3][4][5][6]
-
5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): Certain indoline-based compounds have been developed as dual inhibitors of 5-LOX and sEH, two key enzymes in the inflammatory cascade. 5-LOX is involved in the production of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Simultaneous inhibition of both enzymes presents a powerful anti-inflammatory strategy.[7]
-
Pro-inflammatory Cytokines: Indoline derivatives have also shown the ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells.[8][9][10] This suggests their potential in treating a variety of inflammatory and autoimmune disorders.
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of representative this compound analogs and related compounds against their respective targets.
Table 1: Inhibition of Angiokinases by Methyl Indolinone-6-Carboxylate Analogs and Nintedanib
| Compound | Target | IC50 (nM) | Reference |
| Compound A8 | VEGFR-2 | In the nanomolar range | [11] |
| VEGFR-3 | In the nanomolar range | [11] | |
| PDGFR-α | In the nanomolar range | [11] | |
| PDGFR-β | In the nanomolar range | [11] | |
| Nintedanib (BIBF 1120) | VEGFR-1 | 34 | [4][5] |
| VEGFR-2 | 13 | [4][5] | |
| VEGFR-3 | 13 | [4][5] | |
| FGFR-1 | 69 | [4][5] | |
| FGFR-2 | 37 | [4][5] | |
| FGFR-3 | 108 | [4][5] | |
| PDGFR-α | 59 | [4][5] | |
| PDGFR-β | 65 | [4][5] |
Table 2: Inhibition of 5-LOX and sEH by Indoline-Based Dual Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Compound 73 | 5-LOX | 0.41 ± 0.01 | |
| sEH | 0.43 ± 0.10 | ||
| Compound 43 | 5-LOX (in activated human PMNL) | 1.38 ± 0.23 | [7] |
| 5-LOX (isolated) | 0.45 ± 0.11 | [7] |
Table 3: Anti-inflammatory Activity of Indoline Derivatives
| Compound | Assay | Inhibition | Reference |
| Compound 4 | TNF-α reduction in LPS-stimulated microglial cells | 71% | [9] |
| IL-6 reduction in LPS-stimulated microglial cells | 53% | [9] | |
| UA-1 (Indole-modified ursolic acid derivative) | TNF-α reduction in LPS-stimulated RAW 246.7 macrophages (at 5.0 µM) | 74.2 ± 2.1% | [10] |
| IL-6 reduction in LPS-stimulated RAW 246.7 macrophages (at 5.0 µM) | 55.9 ± 3.7% | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
General Procedure for the Synthesis of Methyl 2-Oxoindoline-6-carboxylate Analogs
A common synthetic route to methyl 2-oxoindoline-6-carboxylate, a key intermediate, involves the following steps[12]:
-
Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate: To a solution of dimethyl malonate in dimethyl sulfoxide, potassium tert-butoxide is added at 25-30°C. After cooling, a solution of methyl 4-chloro-3-nitrobenzoate is added slowly, and the mixture is stirred. The reaction is then quenched with hydrochloric acid, and the product is extracted with methyl tert-butyl ether.
-
Synthesis of Methyl 2-oxoindoline-6-carboxylate: The resulting dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is dissolved in acetic acid. Water and sodium dithionite (hydrose) are added, and the mixture is heated. After cooling, the product is precipitated by the addition of ammonia, filtered, washed with water, and dried.
Further derivatization to obtain various analogs typically involves N-acylation followed by condensation with appropriate aromatic aldehydes or orthoesters.[8]
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well white microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by non-linear regression analysis.[4]
-
HUVEC Proliferation Assay
This cell-based assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A (recombinant human)
-
Test compound dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
-
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours.
-
Treat the cells with various concentrations of the test compound in the presence of a proliferation-inducing concentration of VEGF-A (e.g., 20-50 ng/mL).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.[5]
-
5-LOX and sEH Enzymatic Assays
These assays measure the direct inhibitory effect of compounds on the activity of 5-LOX and sEH enzymes.
-
5-LOX Inhibition Assay (Fluorometric):
-
Principle: The assay measures the oxidation of a non-fluorescent substrate to a highly fluorescent product by the 5-LOX enzyme.
-
Procedure:
-
The test compound is pre-incubated with purified human 5-LOX enzyme in an assay buffer (e.g., 50 mM Tris buffer, pH 7.5, containing EDTA and CaCl₂).
-
The reaction is initiated by adding a substrate mixture containing linoleic acid and a fluorescent probe.
-
The increase in fluorescence is monitored over time using a microplate reader.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[13]
-
-
-
sEH Inhibition Assay (Fluorometric):
-
Principle: This assay typically uses a substrate that, upon hydrolysis by sEH, releases a fluorescent product.
-
Procedure:
-
Recombinant human sEH is incubated with the test compound in a suitable buffer.
-
A fluorogenic substrate is added to initiate the reaction.
-
The increase in fluorescence is measured over time.
-
IC50 values are calculated from the dose-response curves.
-
-
Determination of TNF-α and IL-6 Inhibition in LPS-Stimulated Macrophages
This assay evaluates the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of key pro-inflammatory cytokines.
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with FBS
-
Lipopolysaccharide (LPS)
-
Test compound dissolved in DMSO
-
ELISA kits for mouse TNF-α and IL-6
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each compound concentration.[14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound analogs and the general workflows of the experimental procedures.
Caption: Angiokinase signaling pathways and the inhibitory action of this compound analogs.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Inhibition of pro-inflammatory cytokine production by indoline analogs.
Conclusion
This compound and its analogs represent a highly promising class of compounds with significant therapeutic potential. Their ability to potently and often selectively inhibit key enzymes in angiogenesis and inflammation provides a strong rationale for their continued development in oncology, inflammatory diseases, and fibrotic conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation and optimization of these valuable therapeutic agents.
References
- 1. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 2. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. patents.justia.com [patents.justia.com]
- 9. benchchem.com [benchchem.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tdcommons.org [tdcommons.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
In-Silico Modeling of Methyl Indoline-6-Carboxylate Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-silico modeling of methyl indoline-6-carboxylate and its derivatives, focusing on their interactions with key biological targets. Due to the limited direct experimental and computational data for this compound, this document establishes a robust in-silico workflow using closely related and well-documented analogs, specifically methyl indolinone-6-carboxylates, as a case study. These analogs have demonstrated potent activity against several angiokinases, making them a relevant starting point for understanding the potential interactions of this compound.
Introduction to this compound and its Therapeutic Potential
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound, a derivative of this scaffold, holds significant potential for therapeutic applications, particularly in oncology. Structurally related compounds, such as methyl indolinone-6-carboxylates, have been identified as potent inhibitors of angiokinases, which are crucial regulators of angiogenesis—a process fundamental to tumor growth and metastasis.[2]
This guide will focus on the in-silico methodologies used to predict and analyze the interactions of this compound derivatives with their putative protein targets. The primary targets of interest are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), Platelet-Derived Growth Factor Receptor α (PDGFRα), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[2]
In-Silico Modeling Workflow
The in-silico analysis of small molecule-protein interactions is a multi-step process that provides valuable insights into binding affinity, selectivity, and the mechanism of action. A typical workflow for modeling the interaction of this compound with its target kinases is depicted below.
References
The Synthetic Versatility of Methyl Indoline-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl indoline-6-carboxylate is a versatile heterocyclic building block that serves as a valuable starting material and intermediate in the synthesis of a wide range of complex organic molecules, particularly those with significant pharmacological activity. Its unique structural motif, featuring a bicyclic aromatic amine with a reactive secondary amine and an ester functionality, allows for diverse chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, key reactions, and applications of this compound in modern organic synthesis.
Synthesis of this compound
The most common and direct route to this compound involves the reduction of its corresponding indole precursor, methyl indole-6-carboxylate. A widely used method employs sodium cyanoborohydride in an acidic medium, providing the desired indoline in good yield.
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Methyl indole-6-carboxylate | Sodium cyanoborohydride, Acetic acid, 0 °C to rt | This compound | 77 |
Key Reactions and Transformations
The reactivity of this compound is primarily centered around the nucleophilic secondary amine and the electrophilic ester carbonyl group. This dual functionality allows for a variety of synthetic manipulations, including N-functionalization and modifications of the carboxylate group.
N-Functionalization Reactions
The secondary amine of the indoline ring is readily functionalized through alkylation and acylation reactions, providing access to a diverse array of N-substituted derivatives.
N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides in the presence of a base. A common procedure involves the use of sodium hydride to deprotonate the amine, followed by the addition of an alkylating agent such as methyl iodide or benzyl bromide.
N-Acylation and N-Sulfonylation: The indoline nitrogen can also be acylated with acyl halides or sulfonylated with sulfonyl chlorides in the presence of a base like triethylamine. This reaction is crucial for the synthesis of various bioactive molecules, including sulfonamide derivatives.
Reactions of the Carboxylate Group
The methyl ester functionality can be readily transformed into other functional groups, such as carboxylic acids, amides, and alcohols.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding indoline-6-carboxylic acid under basic conditions, typically using sodium hydroxide or lithium hydroxide. This carboxylic acid is a key intermediate for the synthesis of amides.
Amide Coupling: The resulting indoline-6-carboxylic acid can be coupled with various amines to form amide bonds. Standard coupling reagents such as EDCI in the presence of a base like DIPEA are commonly employed for this transformation.
Ester Reduction: Although a specific example for the reduction of this compound was not found in the reviewed literature, esters of this type are generally susceptible to reduction by strong reducing agents like lithium aluminum hydride (LiAlH4) to afford the corresponding primary alcohol, (indolin-6-yl)methanol.
Table 2: Key Reactions of this compound
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) |
| N-Methylation | This compound | Sodium hydride, Methyl iodide, DMF, 0 °C to rt | Methyl 1-methylindoline-6-carboxylate | 47 |
| N-Benzylation | This compound | Sodium hydride, Benzyl bromide, DMF, 0-5 °C to rt | Methyl 1-benzylindoline-6-carboxylate | Not reported |
| N-Sulfonylation | This compound | Methanesulfonyl chloride, Triethylamine, DCM, 0 °C to rt | Methyl 1-(methylsulfonyl)indoline-6-carboxylate | 97 |
| Ester Hydrolysis | Methyl 1-(benzyl)indoline-6-carboxylate | 3 M aq. NaOH, Methanol, reflux | 1-(benzyl)indoline-6-carboxylic acid | 64.5 |
| Ester Hydrolysis | Methyl 1-((5-chloro-2-methoxyphenyl)sulfonyl)indoline-6-carboxylate | LiOH·H₂O, THF, H₂O, rt | 1-((5-chloro-2-methoxyphenyl)sulfonyl)indoline-6-carboxylic acid | 81 |
| Amide Coupling | 1-((5-chloro-2-methoxyphenyl)sulfonyl)indoline-6-carboxylic acid | Amine, EDCI, DIPEA, DMF | Corresponding amide | Not reported |
Applications in Drug Discovery and Organic Synthesis
This compound and its derivatives are pivotal intermediates in the synthesis of pharmaceutically active compounds.
A notable application of a closely related derivative, methyl 2-oxoindoline-6-carboxylate, is in the synthesis of Nintedanib , a tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The synthesis involves the N-acetylation of the oxindole core followed by a condensation reaction.
Furthermore, derivatives of this compound have been utilized in the development of SMARCA2 inhibitors , which are being investigated for the treatment of SMARCA4 deficient cancers. The synthetic route to these inhibitors involves N-sulfonylation of this compound, followed by further transformations.
The sulfonamide derivatives of indoline-6-carboxylic acid have also been explored as potential inhibitors of carnitine palmitoyltransferase (CPT), highlighting the therapeutic potential of this scaffold.
Experimental Protocols
Synthesis of this compound
To a solution of methyl indole-6-carboxylate (534 mg, 3.05 mmol) in acetic acid (7.5 mL) at 0 °C, sodium cyanoborohydride (580 mg, 9.2 mmol) is added in portions. The reaction mixture is stirred at 15 °C for 40 minutes. An additional portion of sodium cyanoborohydride (193 mg, 3.05 mmol) is added, and stirring is continued for 30 minutes at room temperature. The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with 1N NaOH solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a pale yellow solid (494 mg, 77% yield).
N-Methylation of this compound
A solution of this compound (200 mg, 1.13 mmol) in N,N-dimethylformamide (3 mL) is cooled to 0 °C. Sodium hydride (50 mg, 1.24 mmol) is added, and the mixture is stirred for 10 minutes. Iodomethane (0.08 mL, 1.24 mmol) is then added dropwise. The reaction is warmed to room temperature and stirred for 1 hour. The mixture is diluted with saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. Purification by column chromatography (0-50% ethyl acetate in cyclohexane) affords methyl 1-methylindoline-6-carboxylate as a pale yellow oil (102 mg, 47% yield).
N-Sulfonylation of this compound
To a stirred solution of this compound (3.34 g, 18.9 mmol) and triethylamine (5.25 mL, 37.7 mmol) in dichloromethane (57 mL) at 0 °C, methanesulfonyl chloride (2.9 mL, 37.7 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 5 hours. The mixture is then diluted with water and extracted with ethyl acetate (2 x 100 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography (EtOAc/petroleum ether, 30/70 to 100/0) to give methyl 1-(methylsulfonyl)indoline-6-carboxylate (3 g, 97% yield).[1]
Hydrolysis of Methyl 1-(benzyl)indoline-6-carboxylate
Methyl 1-(benzyl)indoline-6-carboxylate (65 mg, 0.185 mmol) is suspended in methanol (2 mL). A 3 M aqueous solution of sodium hydroxide (246 µL, 0.74 mmol) is added, and the mixture is heated to reflux for 1.5 hours. After cooling, the mixture is acidified with 1 M HCl. The resulting precipitate is filtered and washed with cold 1 M HCl to afford 1-(benzyl)indoline-6-carboxylic acid as a light yellow solid (40 mg, 64.5% yield).[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key transformations and logical relationships in the synthetic utility of this compound.
Caption: Synthesis of this compound.
Caption: N-Functionalization Pathways.
Caption: Carboxylate Group Transformations.
Caption: Nintedanib Synthesis Precursor Logic.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Methyl Indoline-6-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl indoline-6-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indoline scaffold is a core component of numerous biologically active compounds. This document provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available indole-6-carboxylic acid. The synthesis involves an initial Fischer esterification of the carboxylic acid, followed by the selective reduction of the indole ring to the corresponding indoline.
Overall Synthetic Pathway
The synthesis proceeds in two sequential steps:
-
Esterification: Conversion of indole-6-carboxylic acid to methyl indole-6-carboxylate.
-
Reduction: Selective reduction of the indole moiety of methyl indole-6-carboxylate to yield the final product, this compound.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Fischer Esterification of Indole-6-carboxylic Acid
This protocol details the synthesis of methyl indole-6-carboxylate via Fischer esterification. The reaction uses an excess of methanol as both a reagent and a solvent, with sulfuric acid as a catalyst.[1][2]
Materials and Reagents:
-
Indole-6-carboxylic acid
-
Methanol (CH₃OH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add indole-6-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 15-20 mL per gram of starting material).
-
Stir the suspension at room temperature to dissolve the starting material as much as possible.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture dropwise while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).
-
Maintain the reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid. Repeat until CO₂ evolution ceases.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude methyl indole-6-carboxylate.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Reduction of Methyl Indole-6-carboxylate to this compound
This protocol describes the selective reduction of the indole ring using sodium cyanoborohydride in an acidic medium.[3][4]
Materials and Reagents:
-
Methyl indole-6-carboxylate
-
Acetic acid (CH₃COOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve methyl indole-6-carboxylate (1.0 eq) in acetic acid (approx. 14 mL per gram) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add sodium cyanoborohydride (3.0 eq) to the cooled solution in small portions while stirring.
-
Allow the reaction mixture to warm to 15°C and stir for 40 minutes.
-
Add another portion of sodium cyanoborohydride (1.0 eq) and continue stirring for an additional 30 minutes at room temperature.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, remove the acetic acid by rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and a saturated sodium bicarbonate solution for neutralization and extraction.[4]
-
Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.[4]
-
Combine all organic extracts and wash with brine.[4]
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain pure this compound.[4]
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis.
Data Presentation
The following tables summarize the key parameters for each synthetic step.
Table 1: Reaction Parameters for Esterification of Indole-6-carboxylic Acid
| Parameter | Value/Condition |
| Starting Material | Indole-6-carboxylic Acid |
| Reagents | Methanol, Sulfuric Acid |
| Solvent | Methanol |
| Temperature | Reflux (~65°C) |
| Reaction Time | 4 - 6 hours |
| Product | Methyl Indole-6-carboxylate |
| Purification | Recrystallization / Chromatography |
Table 2: Reaction Parameters for Reduction of Methyl Indole-6-carboxylate
| Parameter | Value/Condition |
| Starting Material | Methyl Indole-6-carboxylate |
| Reagents | Sodium Cyanoborohydride |
| Solvent | Acetic Acid |
| Temperature | 0°C to Room Temperature |
| Reaction Time | ~1.5 hours |
| Product | This compound |
| Purification | Flash Column Chromatography |
Table 3: Physicochemical Properties of Key Compounds
| Compound Name | Formula | Molecular Weight | Appearance | CAS Number |
| Indole-6-carboxylic acid | C₉H₇NO₂ | 161.16 | Tan powder | 1670-81-1 |
| Methyl indole-6-carboxylate | C₁₀H₉NO₂ | 175.19 | - | 50820-65-0 |
| This compound | C₁₀H₁₁NO₂ | 177.20 | White to yellow solid | 341988-36-1 |
References
Application Notes: Protocol for the Reduction of Methyl Indole-6-carboxylate
Abstract
This document provides a detailed protocol for the reduction of methyl indole-6-carboxylate to (1H-indol-6-yl)methanol. The primary method described utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of efficiently converting esters to primary alcohols.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development. Included are comprehensive experimental procedures, tables of reactants and expected yields, and safety precautions for handling the pyrophoric reducing agent.
Introduction
(1H-indol-6-yl)methanol is a valuable building block in the synthesis of various biologically active compounds and pharmaceutical intermediates. Its synthesis is most commonly achieved by the reduction of a corresponding indole-6-carboxylic acid derivative, such as methyl indole-6-carboxylate. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent of choice for this transformation due to its high reactivity with esters, which are generally resistant to milder agents like sodium borohydride.[1] The reaction proceeds via nucleophilic addition of a hydride to the ester carbonyl, leading to the formation of the primary alcohol upon workup. While LiAlH₄ reductions of indole derivatives substituted at certain positions (e.g., C3) can sometimes lead to undesired side products through hydrogenolysis, the reduction at the C6 position is expected to proceed cleanly to the desired alcohol.[3] This protocol outlines a standard and reliable procedure for this synthesis.
Chemical Reaction and Mechanism
The overall chemical transformation is the reduction of the methyl ester functional group to a primary alcohol:
Methyl indole-6-carboxylate → (1H-indol-6-yl)methanol
The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., Nitrogen or Argon). The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to yield an alkoxyaluminate salt. A careful aqueous workup then quenches the excess LiAlH₄ and protonates the alkoxide to afford the final product, (1H-indol-6-yl)methanol.[2]
Data Presentation
Table 1: Reactant and Reagent Specifications
| Compound Name | Formula | Molecular Wt. ( g/mol ) | Role | Stoichiometric Ratio |
| Methyl indole-6-carboxylate | C₁₀H₉NO₂ | 175.18 | Starting Material | 1.0 eq |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | Reducing Agent | 1.5 - 2.0 eq |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Solvent | - |
| Ethyl Acetate | C₄H₆O₂ | 88.11 | Quenching Agent | - |
| Water (deionized) | H₂O | 18.02 | Workup | - |
| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | Drying Agent | - |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2 - 6 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | 85 - 95% |
| Product Appearance | White to off-white solid |
| Product Purity | >95% (after purification) |
Experimental Protocols
Safety Precautions: Lithium aluminum hydride is a pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All procedures must be conducted in a well-ventilated fume hood under a strictly inert and anhydrous atmosphere. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.
Protocol 1: Reduction of Methyl Indole-6-carboxylate using LiAlH₄
1. Reaction Setup: a. Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. b. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. c. To the flask, add anhydrous tetrahydrofuran (THF, ~10 mL per gram of starting material) via a cannula or syringe. d. Carefully add Lithium Aluminum Hydride (1.5 eq) to the THF in portions. Caution: This may cause some bubbling as trace moisture is consumed. Stir the resulting suspension.
2. Addition of Substrate: a. Dissolve methyl indole-6-carboxylate (1.0 eq) in a separate flask containing anhydrous THF (~5 mL per gram). b. Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. c. Slowly add the solution of methyl indole-6-carboxylate to the stirred LiAlH₄ suspension dropwise via a syringe or dropping funnel over 20-30 minutes. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
3. Reaction Progression: a. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. b. Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). c. For TLC analysis, carefully take an aliquot from the reaction, quench it with a few drops of ethyl acetate and then water, extract with ethyl acetate, and spot on a silica plate.
4. Workup and Quenching (Fieser Method): a. Cool the reaction mixture back down to 0 °C in an ice-water bath. b. Extremely carefully and slowly , quench the reaction by the sequential dropwise addition of: i. 'X' mL of water (where X = grams of LiAlH₄ used). ii. 'X' mL of 15% aqueous sodium hydroxide (NaOH) solution. iii. '3X' mL of water. c. A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes at room temperature.
5. Isolation and Purification: a. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate. b. Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). c. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. d. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure (1H-indol-6-yl)methanol.
Visualizations
Caption: Reaction scheme for the reduction of methyl indole-6-carboxylate.
Caption: Experimental workflow for LiAlH₄ reduction.
References
Application Notes and Protocols: Synthesis of Nintedanib Utilizing Methyl Indoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[1] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[2] This inhibition blocks downstream signaling pathways that are crucial for the proliferation and migration of fibroblasts, key mediators in the pathogenesis of fibrotic diseases.[3] A critical intermediate in the chemical synthesis of Nintedanib is methyl 2-oxoindoline-6-carboxylate, which forms the core scaffold of the final molecule.[4] This document provides detailed application notes and experimental protocols for the synthesis of Nintedanib, with a focus on the utilization of methyl 2-oxoindoline-6-carboxylate.
Nintedanib Synthesis Overview
The synthesis of Nintedanib is a multi-step process that involves the preparation of two key intermediates, followed by their condensation and subsequent final modifications. The core of the Nintedanib molecule is constructed from methyl 2-oxoindoline-6-carboxylate. This is followed by a reaction with triethyl orthobenzoate and acetic anhydride to form an activated intermediate. The second key component is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. The final steps involve the condensation of these two intermediates.
Experimental Protocols
The following protocols are a synthesis of procedures described in the scientific and patent literature.
Part 1: Synthesis of Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1)
This procedure outlines the activation of the methyl 2-oxoindoline-6-carboxylate core.
Materials:
-
Methyl 2-oxoindoline-6-carboxylate
-
Triethyl orthobenzoate
-
Acetic anhydride
-
Xylene
-
Ethanol
Procedure:
-
To a reaction flask, add methyl 2-oxoindoline-6-carboxylate (20 g, 104.6 mmol), triethyl orthobenzoate (46.9 g, 209.2 mmol), acetic anhydride (32.0 g, 313.8 mmol), and 200 mL of xylene.[5]
-
Heat the reaction mixture to 110°C and maintain for 4 hours.[5]
-
Cool the mixture to room temperature to allow for the precipitation of the product.[5]
-
Filter the solid precipitate and wash the filter cake with ethanol.
-
Dry the solid under vacuum at 50°C for 16 hours to yield methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.[5]
Part 2: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate 2)
This protocol describes the preparation of the side-chain component of Nintedanib.
Materials:
-
N-methyl-4-nitroaniline
-
Chloroacetyl chloride
-
Ethyl acetate
-
N-methylpiperazine
-
Ammonia solution (28%)
-
Sodium hydrosulfite (insurance powder)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-methyl-4-nitroaniline (40 g) in 320 mL of ethyl acetate in a reaction flask.
-
Over a period of 30 minutes at 20-25°C, add a solution of chloroacetyl chloride (31.2 g) in 80 mL of ethyl acetate.
-
Heat the reaction mixture to 50-55°C and maintain for 2 hours.
-
Cool the mixture to 20-25°C and wash with 40 mL of water. Separate the organic phase.
-
To the organic phase, add N-methylpiperazine (65.80 g) dropwise at 20-25°C.
-
Heat the mixture to 45-50°C and maintain for 4.5 hours.
-
Cool to 10-15°C and add 120 mL of 28% ammonia solution and 120 mL of water.
-
Add sodium hydrosulfite (140 g) in portions.
-
Heat the mixture to 50-55°C and maintain for 2.5 hours.
-
Cool to 20-25°C and separate the organic layer.
-
Wash the organic layer with 50 mL of water and 50 mL of saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the residue from 80 mL of ethyl acetate.
-
Filter the solid and dry at 45°C to yield N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
Part 3: Synthesis of Nintedanib
This final part of the synthesis involves the condensation of the two key intermediates.
Materials:
-
Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1)
-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate 2)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Piperidine
Procedure:
-
In a reaction flask, combine Intermediate 1 (19 g) and Intermediate 2 (17.6 g) in a mixture of DMF (15 mL) and methanol (75 mL).[6]
-
Heat the mixture to reflux for at least 1.5 hours.[6]
-
Add piperidine (9.4 g) to the reaction mixture and continue to stir for 1 hour.[6]
-
Cool the reaction mixture to 5°C to induce crystallization.[6]
-
Filter the solid product.
-
Recrystallize the crude product from 250 mL of methanol to obtain pure Nintedanib.[6]
Data Presentation
The following tables summarize quantitative data reported in the literature for the key synthetic steps.
Table 1: Synthesis of Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1)
| Parameter | Value | Reference |
| Molar Yield | 80.9% | [5] |
| Mass Yield | 154.5% | [5] |
| HPLC Purity | 99.43% | [5] |
| Reaction Temperature | 110°C | [5] |
| Reaction Time | 4 hours | [5] |
Table 2: Synthesis of Nintedanib from Intermediates
| Parameter | Value | Reference |
| Yield | Not explicitly stated, but product obtained was 25.1g from 19g of Intermediate 1 | [6] |
| HPLC Purity (after recrystallization) | 99.58% | [6] |
| Reaction Temperature | Reflux | [6] |
| Reaction Time | >2.5 hours | [6] |
Mechanism of Action and Signaling Pathways
Nintedanib functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting VEGFR, FGFR, and PDGFR.[5] These receptors are critically involved in signaling pathways that promote fibroblast proliferation, migration, and differentiation, which are key events in the pathogenesis of fibrosis.[7]
Nintedanib Synthesis Workflow
The overall synthetic scheme for Nintedanib is depicted below.
Caption: Workflow for the synthesis of Nintedanib.
Nintedanib's Targeted Signaling Pathways
Nintedanib exerts its therapeutic effect by inhibiting the following signaling pathways:
Caption: Nintedanib inhibits key signaling pathways in fibrosis.
References
- 1. veeprho.com [veeprho.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | 1027407-75-5 | Benchchem [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl Indoline-6-carboxylate in Agrochemical Research
Introduction
Methyl indoline-6-carboxylate is a versatile heterocyclic building block with significant potential in agrochemical research. The indoline scaffold is a privileged structure in medicinal and agricultural chemistry, offering a platform for the development of novel active ingredients. This document provides an overview of the application of this compound and its derivatives as herbicides, fungicides, and plant growth regulators, complete with detailed experimental protocols and data. While direct applications of this compound are often proprietary, this note extrapolates from the broader class of indole and indoline derivatives to provide representative applications and methodologies.
Herbicidal Applications
Derivatives of indole carboxylic acids have been extensively explored for their herbicidal properties, often acting as mimics of the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death of susceptible plant species.
Mechanism of Action: Auxin Mimicry
Synthetic auxin herbicides function by binding to auxin receptors, such as the TIR1/AFB proteins. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the overexpression of auxin-responsive genes, disrupting normal plant growth processes.[1][2]
Figure 1: Simplified signaling pathway of auxin mimic herbicides.
Quantitative Data: Herbicidal Activity
The herbicidal activity of indole-3-carboxylic acid derivatives has been evaluated against various weed species. The data below represents the inhibitory effects on root and shoot growth.[3][4][5][6]
| Compound ID | Target Species | Concentration (mg/L) | Root Inhibition (%) | Shoot Inhibition (%) | Reference |
| 10d | Brassica napus | 100 | 96 | 85 | [3][4][5][6] |
| 10 | 92 | 78 | [3][4][5][6] | ||
| 10h | Brassica napus | 100 | 95 | 82 | [3][4][5][6] |
| 10 | 93 | 75 | [3][4][5][6] | ||
| 14a | Echinochloa crus-galli | 100 | 88 | 76 | [3][4][5][6] |
| 14c | Echinochloa crus-galli | 100 | 91 | 80 | [3][4][5][6] |
Fungicidal Applications
Indole derivatives, particularly those with a spiro-fused ring system, have demonstrated significant fungicidal activity against a range of plant pathogens. These compounds can serve as valuable leads for the development of novel fungicides.[7]
Quantitative Data: Fungicidal Activity
The minimum inhibitory concentration (MIC) is a standard measure of antifungal efficacy. The table below summarizes the MIC values for representative spiro-indoline derivatives against common fungal pathogens.
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| Spiro-Indoline 1 | Rhizoctonia solani | 12.5 | [7] |
| Spiro-Indoline 2 | Fusarium solani | 25 | [7] |
| Spiro-Indoline 3 | Botrytis cinerea | 50 | [7] |
Plant Growth Regulation
The structural similarity of certain indole derivatives to natural auxins also allows for their use as plant growth regulators (PGRs). At sub-lethal concentrations, these compounds can be used to promote rooting, influence flowering, and affect fruit development.[8][9] The principles of action are similar to the herbicidal mechanism but are applied at much lower doses to achieve a regulatory effect rather than a lethal one.
Experimental Protocols
General Workflow for Agrochemical Discovery
The discovery and development of new agrochemicals from a lead scaffold like this compound follows a structured workflow.
Figure 2: General experimental workflow for agrochemical discovery.
Protocol 1: Synthesis of a Hypothetical Herbicidal Indole-6-Carboxylate Derivative
This protocol describes a representative synthesis of an N-acylated indole-6-carboxylate derivative, a common motif in bioactive molecules.
Materials:
-
This compound
-
Acyl chloride (e.g., 2,4-dichlorobenzoyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-acylated indole-6-carboxylate derivative.
Protocol 2: In Vitro Herbicidal Activity Assay (Seed Germination and Root Elongation)
This protocol is used to assess the pre-emergent herbicidal activity of test compounds.
Materials:
-
Test compounds dissolved in DMSO to create stock solutions.
-
Agar (0.8% w/v)
-
Petri dishes (9 cm diameter)
-
Seeds of a model weed species (e.g., Echinochloa crus-galli)
-
Growth chamber with controlled light and temperature.
Procedure:
-
Prepare agar medium and autoclave. Cool to approximately 45-50 °C.
-
Add the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 10, 100 mg/L). Include a DMSO-only control.
-
Pour the agar into Petri dishes and allow to solidify.
-
Surface-sterilize the weed seeds and place them evenly on the surface of the agar.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After 7-10 days, measure the seed germination rate and the length of the primary root and shoot for each seedling.
-
Calculate the percent inhibition relative to the DMSO control.
Protocol 3: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol determines the ability of a compound to inhibit the growth of a fungal pathogen.[10]
Materials:
-
Test compounds dissolved in DMSO.
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
Actively growing culture of a fungal pathogen (e.g., Rhizoctonia solani)
-
Cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave. Cool to approximately 45-50 °C.
-
Add the test compound stock solution to the molten PDA to achieve desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Include a DMSO-only control.
-
Pour the amended PDA into Petri dishes and allow to solidify.
-
Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 °C) in the dark.
-
When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
Structure-Activity Relationship (SAR)
The biological activity of indole-based agrochemicals is highly dependent on the nature and position of substituents on the indole ring. A hypothetical SAR diagram illustrates these relationships.
Figure 3: Hypothetical structure-activity relationship (SAR) for indoline-6-carboxylate derivatives.
Disclaimer: The specific compounds and quantitative data presented are representative examples from the broader class of indole derivatives and may not be directly derived from this compound. The protocols are generalized and may require optimization for specific compounds and target organisms. For research and development use only.
References
- 1. Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 5. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole derivatives as agrochemicals: An overview [html.rhhz.net]
- 8. patents.justia.com [patents.justia.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. EP0070698B1 - Herbicidal indole sulfonamides - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of the Indoline Nitrogen of Methyl 6-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the nitrogen atom of methyl indoline-6-carboxylate. This versatile building block is a common scaffold in medicinal chemistry, and its derivatization is a key strategy for the development of novel therapeutic agents. The following sections detail procedures for N-acylation, N-alkylation, and N-arylation, supported by quantitative data and visual workflows to guide researchers in their synthetic endeavors.
N-Acylation of this compound
N-acylation of the indoline nitrogen introduces an amide functionality, which can serve as a key pharmacophore or a handle for further functionalization. This can be achieved through various methods, including reaction with acyl chlorides, carboxylic acids, or thioesters.
Direct N-Acylation with Carboxylic Acids
A straightforward approach to N-acylation involves the direct coupling of the indoline with a carboxylic acid, often facilitated by a coupling agent or catalyst. One such method utilizes boric acid as a catalyst in a high-boiling solvent.[1]
Experimental Protocol: General Procedure for Boric Acid-Catalyzed N-Acylation [1]
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 equiv.), the desired carboxylic acid (1.1 equiv.), and boric acid (0.3 equiv.).
-
Add mesitylene as the solvent to achieve a suitable concentration.
-
Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue heating for 24-48 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acyl this compound.
N-Acylation using Thioesters
Thioesters serve as stable and effective acylating agents for the chemoselective N-acylation of indoles and related heterocycles.[2][3] This method offers good functional group tolerance.
Experimental Protocol: General Procedure for N-Acylation with Thioesters [2]
-
In a sealed reaction vessel, combine this compound (1.0 equiv.), the desired S-alkyl thioester (3.0 equiv.), and cesium carbonate (Cs₂CO₃) (3.0 equiv.).
-
Add xylene as the solvent.
-
Heat the mixture to 140 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the N-acylated product.
Table 1: Summary of N-Acylation Reactions of Indoline Derivatives (Representative Data)
| Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Carboxylic Acid | Boric Acid | Mesitylene | Reflux | 48 | 52-82 | [1] |
| S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 12 | 62-85 | [2] |
Reaction Pathway for N-Acylation
Caption: General scheme for N-acylation of this compound.
N-Alkylation of this compound
The introduction of alkyl groups on the indoline nitrogen is a common strategy to modulate the physicochemical properties and biological activity of the molecule. This can be accomplished through various methods, including reactions with alkyl halides or reductive amination.
N-Methylation using Iodomethane
A standard and effective method for N-methylation involves the use of a strong base to deprotonate the indoline nitrogen, followed by reaction with iodomethane.
Experimental Protocol: N-Methylation of this compound [4]
-
Dissolve this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Add iodomethane (1.1 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., 0-50% ethyl acetate in cyclohexane) to obtain methyl 1-methylindoline-6-carboxylate.[4]
Table 2: Summary of N-Alkylation Reactions of this compound
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodomethane | NaH | DMF | 0 to RT | 1 | 47 | [4] |
Experimental Workflow for N-Methylation
Caption: Step-by-step workflow for the N-methylation of this compound.
N-Arylation of this compound
The formation of a C-N bond between an aromatic ring and the indoline nitrogen is a powerful transformation in drug discovery. Prominent methods for achieving this include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. It typically involves a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.4-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the N-aryl indoline derivative.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst, often in the presence of a ligand, and a base at elevated temperatures.
Experimental Protocol: General Procedure for Ullmann N-Arylation
-
In a reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.0-1.5 equiv.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline, 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv.).
-
Add a high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Heat the reaction mixture to 120-160 °C for 12-48 hours.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to afford the N-arylated product.
Table 3: Summary of N-Arylation Reactions of Indole Derivatives (Representative Conditions)
| Arylating Agent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Reference |
| Aryl Bromide | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | General Buchwald-Hartwig |
| Aryl Iodide | CuI / L-proline | K₂CO₃ | DMSO | 140 | General Ullmann |
Signaling Pathway Analogy for Catalytic N-Arylation
Caption: Conceptual pathway for catalytic N-arylation of this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 1-Methyl-2,3-dihydro-1H-indole-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Methyl Indoline-6-carboxylate as a Versatile Scaffold for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing methyl indoline-6-carboxylate as a key building block in the synthesis of medicinally relevant heterocyclic compounds, with a focus on the development of potent angiokinase inhibitors.
Introduction
This compound and its derivatives are valuable starting materials in synthetic organic and medicinal chemistry. The indoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of a carboxylate group at the 6-position offers a versatile handle for further chemical modifications, enabling the construction of complex heterocyclic systems with diverse pharmacological activities. This includes the development of targeted cancer therapeutics, particularly those that inhibit angiogenesis, a critical process in tumor growth and metastasis.
One notable application is the synthesis of indolinone-based angiokinase inhibitors that target key receptor tyrosine kinases (RTKs) involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
Application: Synthesis of Angiokinase Inhibitors
A novel series of methyl indolinone-6-carboxylates bearing an indole moiety have been identified as potent angiokinase inhibitors. These compounds effectively target the kinase activities of VEGFR-2, VEGFR-3, PDGFRα, and PDGFRβ. The most active compound identified in this series, designated as A8 , demonstrates nanomolar inhibitory potency and significant anti-proliferative effects against various cancer cell lines.[1]
Quantitative Data Summary
The inhibitory activities of compound A8 against multiple angiokinases and its anti-proliferative effects are summarized in the tables below.
Table 1: In-vitro Kinase Inhibitory Activity of Compound A8 [1]
| Target Kinase | IC₅₀ (nM) |
| VEGFR-2 | 15.6 |
| VEGFR-3 | 8.4 |
| PDGFRα | 21.3 |
| PDGFRβ | 18.2 |
Table 2: Anti-proliferative Activity of Compound A8 [1]
| Cell Line | IC₅₀ (μM) |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 0.08 |
| HT-29 (Human Colon Cancer Cells) | 2.45 |
| MCF-7 (Human Breast Cancer Cells) | 3.12 |
Experimental Protocols
The following protocols describe a plausible synthetic route for obtaining potent angiokinase inhibitors, such as compound A8 , starting from this compound. The synthesis involves the initial preparation of a key intermediate, methyl 2-oxoindoline-6-carboxylate.
Protocol 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate (Intermediate 1)
This protocol is adapted from established procedures for the synthesis of similar 2-oxoindoline derivatives.[2]
Materials:
-
Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
-
Acetic Acid
-
Sodium Hydrosulfite (Hydrose)
-
Water
-
Ammonia solution
Procedure:
-
To a solution of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) in acetic acid (250.0 ml) at 25-30°C, add sodium hydrosulfite (83.9 g) and water (250.0 ml).
-
Stir the mixture for 10 minutes.
-
Heat the reaction mixture to 120-125°C and maintain stirring for 2 hours.
-
Cool the mixture to 15-20°C.
-
Slowly add ammonia solution (500.0 ml) to the mixture at 15-20°C and stir for 2 hours to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield methyl 2-oxoindoline-6-carboxylate.
-
Yield: Approximately 22.0 g.
-
Protocol 2: Synthesis of (Z)-methyl 3-((1H-indol-3-yl)methylene)-2-oxoindoline-6-carboxylate (Compound A8)
This protocol outlines the condensation of the 2-oxoindoline intermediate with an indole-3-carboxaldehyde to yield the final active compound.
Materials:
-
Methyl 2-oxoindoline-6-carboxylate (Intermediate 1)
-
Indole-3-carboxaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve methyl 2-oxoindoline-6-carboxylate (1.0 eq) and indole-3-carboxaldehyde (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure (Z)-methyl 3-((1H-indol-3-yl)methylene)-2-oxoindoline-6-carboxylate (Compound A8 ).
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of the synthesized angiokinase inhibitors. These compounds block the ATP binding site of VEGFR and PDGFR, thereby inhibiting downstream signaling pathways that lead to angiogenesis and cell proliferation.
Caption: Inhibition of VEGFR and PDGFR signaling pathways by Compound A8.
Experimental Workflow Diagram
The following diagram outlines the overall workflow from synthesis to biological evaluation of the angiokinase inhibitors.
Caption: Workflow for synthesis and evaluation of angiokinase inhibitors.
References
Application Notes and Protocols: Esterification of Indoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the esterification of indoline-6-carboxylic acid, a key process for the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined below offer two common and effective methods for this transformation: a classic Fischer-Speier esterification and a thionyl chloride-mediated approach.
Introduction
Indoline-6-carboxylic acid and its ester derivatives are important building blocks in medicinal chemistry. The ester functionality can serve as a protecting group for the carboxylic acid, enhance the lipophilicity of a molecule, or act as a handle for further chemical modifications. The choice of esterification method can depend on the stability of the substrate to acidic conditions and the desired scale of the reaction. This application note provides detailed protocols for the synthesis of methyl and ethyl esters of indoline-6-carboxylic acid, complete with reaction parameters, work-up procedures, and purification guidelines.
Data Presentation: Reaction Conditions for Esterification
The following table summarizes typical reaction conditions for the esterification of indoline and indole carboxylic acids, providing a comparative overview of the two primary methods detailed in this document.
| Method | Substrate | Alcohol | Reagent/Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| Fischer Esterification | 6-Nitroindoline-2-carboxylic Acid | Methanol | p-Toluenesulfonic acid monohydrate | Methanol | 30 min | Reflux | 90% | [1] |
| Thionyl Chloride-mediated | 1H-Indole-6-carboxylic Acid | Ethanol | Thionyl chloride (SOCl₂) | Ethanol | 3 h | 0 °C to Reflux | Not specified | [2] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Methyl Indoline-6-carboxylate
This protocol is adapted from a procedure for a similar substrate and is suitable for substrates tolerant to acidic conditions.[1]
Materials:
-
Indoline-6-carboxylic acid
-
Methanol (MeOH), anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indoline-6-carboxylic acid.
-
Add a large excess of anhydrous methanol to serve as both the reagent and the solvent.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.1 to 0.2 equivalents).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes to a few hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.
Protocol 2: Thionyl Chloride-Mediated Esterification for Ethyl Indoline-6-carboxylate
This method is effective for converting carboxylic acids to their corresponding esters and is based on a procedure for a related indole derivative.[2] Caution should be exercised as thionyl chloride is a corrosive and moisture-sensitive reagent.
Materials:
-
Indoline-6-carboxylic acid
-
Ethanol (EtOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend indoline-6-carboxylic acid in anhydrous ethanol.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add thionyl chloride (approximately 1.2 to 2.0 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux for approximately 3 hours, monitoring the reaction by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution, followed by water.[2]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude ethyl indoline-6-carboxylate.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Fischer Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Thionyl Chloride-Mediated Esterification Workflow
Caption: Workflow for Thionyl Chloride-Mediated Esterification.
References
Application Notes and Protocols: The Use of Methyl Indoline-6-carboxylate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its rigid, three-dimensional structure makes it an attractive building block in drug discovery for creating diverse molecular libraries. Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient construction of such libraries, enabling rapid analogue synthesis and purification.
This document provides detailed application notes and protocols for the utilization of indoline-6-carboxylic acid (and its methyl ester precursor, methyl indoline-6-carboxylate) in solid-phase synthesis. These protocols are designed to guide researchers in the attachment of this versatile building block to a solid support and its subsequent elaboration to generate libraries of N-substituted indoline derivatives. Such derivatives are of significant interest in medicinal chemistry, with applications as kinase inhibitors, receptor antagonists, and more. For instance, the closely related methyl 2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of the tyrosine kinase inhibitor Nintedanib.[1][2][3]
Core Application: Solid-Phase Synthesis of N-Acyl Indoline-6-Carboxamides
The primary application detailed here is the synthesis of a library of N-acyl indoline-6-carboxamides. This is achieved by immobilizing a protected form of indoline-6-carboxylic acid onto a solid support, followed by N-acylation with a diverse set of carboxylic acids, and finally, cleavage from the resin to yield the final products. This strategy is analogous to established solid-phase methods used for similar heterocyclic systems like tetrahydroisoquinoline-carboxylic acids.
Workflow Overview
The overall workflow for the solid-phase synthesis is depicted below. It involves the initial preparation of the building block, its attachment to the resin, on-resin chemical modifications, and final product release and purification.
Caption: General workflow for the solid-phase synthesis of an N-acyl indoline-6-carboxamide library.
Experimental Protocols
Protocol 1: Preparation of N-Boc-Indoline-6-carboxylic Acid
This protocol describes the initial preparation of the protected building block required for solid-phase synthesis, starting from this compound.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water. Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude indoline-6-carboxylic acid.
-
Boc Protection: Dissolve the crude indoline-6-carboxylic acid in a 1:1 mixture of DCM and saturated aqueous NaHCO₃. Add Boc₂O (1.2 eq) and stir vigorously at room temperature overnight.
-
Work-up: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with 1 M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-indoline-6-carboxylic acid as a solid.
Protocol 2: Solid-Phase Synthesis of an N-Acyl Indoline-6-carboxamide Library
This protocol outlines the steps for attaching the building block to the resin and performing subsequent on-resin modifications.
Materials:
-
Wang resin
-
N-Boc-indoline-6-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dipea (N,N-Diisopropylethylamine)
-
A library of diverse carboxylic acids (R-COOH)
-
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)
-
Cleavage cocktail (e.g., 95:2.5:2.5 TFA:H₂O:Triisopropylsilane)
Procedure:
-
Resin Swelling: Place Wang resin in a solid-phase synthesis vessel. Swell the resin in DMF for 1 hour.
-
Loading of Building Block:
-
Dissolve N-Boc-indoline-6-carboxylic acid (3.0 eq relative to resin capacity) in DMF.
-
Add DIC (3.0 eq) and DMAP (0.1 eq) to the solution.
-
Add the solution to the swollen resin and agitate at room temperature for 12-16 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Optional: Quantify loading using a method like picric acid titration or by cleaving a small sample and analyzing by LC-MS.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), Dipea (2x, to neutralize), and DMF (3x).
-
-
N-Acylation (Parallel Synthesis):
-
Aliquot the deprotected resin into separate reaction vessels.
-
To each vessel, add a solution of a unique carboxylic acid (R-COOH, 4.0 eq), HBTU (3.9 eq), and Dipea (6.0 eq) in DMF.
-
Agitate the vessels at room temperature for 4-6 hours.
-
Wash the resin in each vessel with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
-
Cleavage and Product Isolation:
-
Treat the dried resin in each vessel with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product.
-
Analyze and purify the individual library members by LC-MS and preparative HPLC.
-
Data Presentation
The success of the synthesis can be quantified at various stages. The following tables provide a template for presenting typical quantitative data obtained during such a synthesis.
Table 1: Resin Loading Efficiency
| Parameter | Value |
| Resin Type | Wang Resin |
| Initial Resin Capacity | 1.0 mmol/g |
| Building Block | N-Boc-Indoline-6-carboxylic Acid |
| Coupling Method | DIC/DMAP |
| Final Loading Capacity | 0.75 mmol/g |
| Loading Efficiency | 75% |
Table 2: Characterization of Representative Library Compounds
This table shows example data for three library members synthesized using the protocol.
| Compound ID | Acylating Acid (R-COOH) | Molecular Weight ( g/mol ) | Purity (LC-MS, 254 nm) | Overall Yield (%) |
| IND-001 | Acetic Acid | 204.22 | >95% | 65% |
| IND-002 | Benzoic Acid | 266.29 | >95% | 68% |
| IND-003 | 4-Fluorobenzoic Acid | 284.28 | >95% | 62% |
Logical Relationships in Solid-Phase Synthesis
The core principle of solid-phase synthesis relies on a series of sequential steps where the product of one reaction becomes the substrate for the next, all while anchored to an insoluble support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere washing and filtration.
Caption: The fundamental logic of solid-phase organic synthesis (SPOS).
Conclusion
The use of this compound as a precursor for N-Boc-indoline-6-carboxylic acid provides a reliable entry point for the solid-phase synthesis of diverse indoline-based libraries. The protocols provided herein, based on well-established SPOS principles, offer a robust methodology for researchers in drug discovery and medicinal chemistry. The ability to systematically modify the indoline nitrogen allows for the exploration of structure-activity relationships, leading to the potential identification of novel therapeutic agents.
References
Application Notes and Protocols for the Quantification of Methyl Indoline-6-carboxylate
Introduction
Methyl indoline-6-carboxylate is a heterocyclic compound of interest in pharmaceutical research and drug development due to its structural similarity to biologically active indole derivatives. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, process development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), catering to the needs of researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| IUPAC Name | methyl 2,3-dihydro-1H-indole-6-carboxylate | [1] |
| SMILES | COC(=O)C1=CC2=C(CCN2)C=C1 | [1] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not a primary requirement. The protocol is based on reversed-phase chromatography, which is effective for separating moderately polar compounds like indole derivatives.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard or sample.
-
Dissolve the material in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
For the preparation of the calibration curve and sample analysis, dilute the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter the final solutions through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 20% B2-15 min: 20-80% B15-18 min: 80% B18-19 min: 80-20% B19-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
3. Data Analysis:
-
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
-
For quantitative analysis, construct a calibration curve by plotting the peak area against the known concentrations of the reference standards. The concentration of this compound in unknown samples is then determined from this calibration curve.
Caption: HPLC-UV analytical workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices such as plasma and urine.[3] This protocol employs a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
1. Sample Preparation (for Plasma Samples):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
2. LC-MS/MS Conditions:
| Parameter | Value |
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-4.0 min: 95% B4.0-4.1 min: 95-5% B4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Analyte: m/z 178.1 → 119.1 (Quantifier), m/z 178.1 → 91.1 (Qualifier)Internal Standard (Hypothetical): m/z 182.1 → 123.1 |
| Cone Voltage | 25 V |
| Collision Energy | 15 eV (for 178.1 → 119.1), 25 eV (for 178.1 → 91.1) |
Note: The specified MRM transitions are predicted based on the structure of this compound (M+H⁺ = 178.1) and common fragmentation patterns of similar molecules. These should be optimized empirically.
3. Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to the internal standard.
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A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. The linear range for this assay is expected to be in the low ng/mL to µg/mL range.
Caption: LC-MS/MS bioanalytical workflow for this compound.
Summary of Quantitative Methods
The choice of analytical method depends on the specific requirements of the study, such as the sample matrix, required sensitivity, and available instrumentation.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Selectivity | Moderate | High |
| Sensitivity | µg/mL range | pg/mL to ng/mL range |
| Typical Application | Purity testing, quality control of bulk material | Bioanalysis (plasma, urine), trace impurity analysis |
| Matrix Effects | Less susceptible | More susceptible |
| Instrumentation | Standard HPLC with UV detector | UPLC coupled to a triple-quadrupole mass spectrometer |
| Cost | Lower | Higher |
Hypothetical Signaling Pathway
Indole derivatives are known to interact with various biological targets. While the specific signaling pathway for this compound is not defined, a hypothetical pathway involving a G-protein coupled receptor (GPCR) is illustrated below as an example of its potential mechanism of action.
Caption: Hypothetical GPCR signaling pathway for an indole derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Indoline-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl indoline-6-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reduction of methyl indole-6-carboxylate to this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields during the reduction of the indole ring to an indoline are a common issue. Several factors can contribute to this, including the choice of reducing agent, reaction conditions, and substrate purity.
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Sub-optimal Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride in acetic acid is a commonly used and effective method for this transformation, affording yields around 77%.[1] If you are using a different reducing agent, consider switching to this protocol.
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Reaction Conditions: Temperature and reaction time are crucial. The reduction with sodium cyanoborohydride is typically initiated at 0°C and then allowed to proceed at room temperature.[1] Ensure your cooling is adequate during the addition of the reducing agent. Extended reaction times or elevated temperatures can lead to side product formation.
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Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, you can try adding a second portion of the reducing agent.[1]
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Work-up and Purification: During the work-up, ensure the pH is adjusted correctly to quench the reaction and neutralize the acid. The product is typically extracted with an organic solvent like dichloromethane. Improper extraction or losses during purification (e.g., column chromatography) can significantly decrease the isolated yield.[1]
Q2: I am observing the formation of multiple byproducts during the synthesis. How can I identify and minimize them?
A2: Byproduct formation is often related to the reactivity of the starting materials and intermediates.
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Over-reduction: Stronger reducing agents might lead to the reduction of the ester group. If you suspect this, analyze your crude product by mass spectrometry to look for the corresponding alcohol. Using a milder reducing agent like sodium cyanoborohydride can prevent this.
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Side Reactions from Impurities: Ensure your starting methyl indole-6-carboxylate is pure. Impurities can lead to a cascade of side reactions. Recrystallize or purify the starting material if necessary.
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Alternative Synthetic Routes: If byproduct formation is persistent, consider an alternative synthetic strategy. For instance, a reductive cyclization of a suitable precursor, such as a substituted 2-nitrophenyl derivative, can be a clean and high-yielding approach to the indoline core.[2]
Q3: What are the key parameters to consider when scaling up the synthesis of this compound?
A3: Scaling up a reaction requires careful consideration of several factors to maintain yield and safety.
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Heat Management: The reduction of the indole ring is an exothermic process. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure you have adequate cooling capacity to maintain the optimal reaction temperature.
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Reagent Addition: The rate of addition of the reducing agent becomes more critical on a larger scale. A slow, controlled addition is necessary to manage the exotherm.
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Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized "hot spots."
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Work-up and Extraction: The volumes for work-up and extraction will increase significantly. Ensure you have appropriately sized equipment. Phase separation during extraction may also be slower on a larger scale.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of this compound and related compounds.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl indole-6-carboxylate | Sodium cyanoborohydride, acetic acid, 0°C to room temperature | This compound | 77 | [1] |
| Indoline-2-carboxylic acid | 1. Conc. HNO₃, conc. H₂SO₄, -20°C to -10°C2. p-TsOH, MeOH, reflux3. DDQ, EtOAc-benzene, reflux | Methyl 6-nitroindole-2-carboxylate | 67 (overall) | [3] |
| Methyl 1-acetylindoline-2-carboxylate | 1. Nitration2. MnO₂, toluene, reflux | Methyl 5-nitroindole-2-carboxylate | 40 (overall) | [3] |
| N-aryl enamine | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, 60°C, μW, 3h | Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | 94 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl Indole-6-carboxylate [1]
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Dissolve methyl indole-6-carboxylate (1 equivalent) in acetic acid.
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Cool the solution to 0°C in an ice bath.
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Add sodium cyanoborohydride (3 equivalents) to the solution in portions, maintaining the temperature at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 40 minutes.
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Add another portion of sodium cyanoborohydride (1 equivalent) and continue stirring for 30 minutes.
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Remove the acetic acid under reduced pressure using a rotary evaporator.
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Dissolve the residue in dichloromethane and wash with a 1N NaOH solution.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude Methyl Indoline-6-carboxylate by Chromatography
Welcome to the technical support center for the chromatographic purification of crude methyl indoline-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity material. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific problems you may encounter during the chromatographic purification of this compound.
Q1: My compound is streaking or tailing on the TLC plate and column. How can I improve the peak shape?
A1: Peak tailing for indoline derivatives on silica gel is a common issue. It is often caused by the interaction of the basic indoline nitrogen with acidic silanol groups on the silica surface.
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Solution 1: Mobile Phase Modification. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.
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Solution 2: Use of an Alternative Stationary Phase. If tailing persists, consider using a less acidic stationary phase, such as neutral alumina. Alternatively, deactivated silica gel can be employed.
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Solution 3: Reversed-Phase Chromatography. If the impurities have significantly different polarities, reversed-phase chromatography using a C18 column with a mobile phase like methanol/water or acetonitrile/water can be an effective alternative.
Q2: I'm not getting good separation between my product and an impurity. What should I do?
A2: Poor separation can result from an inappropriate solvent system or column overloading.
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Solution 1: Optimize the Mobile Phase. Systematically screen different solvent systems using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.2-0.4, providing a good balance between retention and separation from impurities. Try solvent systems with different polarities and selectivities, such as:
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Hexane/Ethyl Acetate (varying ratios, e.g., 9:1, 4:1, 7:3)
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Dichloromethane/Methanol (e.g., 98:2, 95:5)
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Petroleum Ether/Acetone
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Solution 2: Gradient Elution. If a single solvent system (isocratic elution) does not resolve all impurities, a gradient elution can be effective. Start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product, leaving more polar impurities on the column.
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Solution 3: Reduce Sample Load. Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Q3: My compound seems to be degrading on the silica gel column. How can I prevent this?
A3: Indoline derivatives can be sensitive to the acidic nature of silica gel.
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Solution 1: Deactivate the Silica Gel. Before packing the column, you can wash the silica gel with a dilute solution of a base like triethylamine in your non-polar solvent and then dry it. Alternatively, adding a base to the mobile phase as mentioned for peak tailing can also mitigate degradation.
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Solution 2: Minimize Contact Time. Use flash chromatography with positive pressure to speed up the separation, reducing the time your compound is in contact with the silica.
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Solution 3: Use an Alternative Stationary Phase. Consider using a more inert stationary phase like neutral alumina.
Q4: I can't see my compound on the TLC plate under UV light. How can I visualize it?
A4: While the indole ring system is UV active, the indoline core may have weaker absorbance.
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Solution 1: Use Staining Reagents. Several staining solutions can be used to visualize indoline derivatives on a TLC plate. Common and effective stains include:
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Potassium Permanganate (KMnO₄) stain: Reacts with many organic compounds.
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Vanillin stain: Gives a range of colors with different functional groups.
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Iodine chamber: Provides temporary visualization of many organic compounds as brown spots.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify crude this compound on a silica gel column?
A1: A mixture of hexane and ethyl acetate is an excellent starting point. Begin by testing a ratio of 4:1 (hexane:ethyl acetate) on a TLC plate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product spot. If your crude mixture is more polar, you might need to start with a 1:1 ratio or consider a dichloromethane/methanol system.
Q2: What are the potential impurities I might encounter?
A2: The impurities will depend on the synthetic route used to prepare this compound. If it's synthesized by the reduction of methyl indole-6-carboxylate, common impurities could include:
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Unreacted starting material (methyl indole-6-carboxylate): This is typically more polar than the indoline product.
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Over-reduced products: Depending on the reducing agent, other functional groups might be affected.
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By-products from the reducing agent: These are often highly polar and can usually be removed by an aqueous workup before chromatography.
Q3: Should I use "dry loading" or "wet loading" to apply my sample to the column?
A3: For compounds that are not highly soluble in the initial, non-polar mobile phase, dry loading is often preferred. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column. This technique can lead to better resolution and sharper bands. If your compound is readily soluble in the mobile phase, wet loading (dissolving the sample in a minimal amount of the eluent and carefully adding it to the top of the column) can be sufficient.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
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Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
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Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (with a fluorescent indicator, F254).
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Development: Place the TLC plate in a developing chamber containing a shallow pool of your chosen mobile phase (e.g., 4:1 hexane:ethyl acetate). Ensure the solvent level is below the spot.
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Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and/or by staining with potassium permanganate.
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Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity to achieve an Rf of 0.2-0.4 for the product.
Protocol 2: Flash Column Chromatography Purification
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Column Preparation:
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Select a column of appropriate size (a general guideline is a column diameter that allows for a silica gel height of about 15-20 cm).
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Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar mobile phase determined by TLC.
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Pour the slurry into the column and use gentle pressure (e.g., from a nitrogen line or an air pump) to pack the column evenly. Ensure there are no air bubbles or cracks.
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Drain the excess solvent until the solvent level is just above the top of the silica bed. Add a thin layer of sand on top.
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Sample Loading (Dry Loading):
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Dissolve your crude this compound in a minimal amount of a volatile solvent.
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Add silica gel (approximately 2-3 times the mass of your crude product) to this solution.
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Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
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Carefully add this powder to the top of the packed column.
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-
Elution:
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Carefully add the mobile phase to the column.
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Apply gentle pressure to begin eluting the compounds.
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Collect fractions in test tubes.
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If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity.
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Fraction Analysis:
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Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions.
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Remove the solvent under reduced pressure to obtain the purified this compound.
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Data Presentation
The following table provides representative data for the purification of a crude sample of this compound using different chromatographic conditions. Note: Actual results may vary depending on the specific impurities and experimental setup.
| Condition ID | Stationary Phase | Mobile Phase (v/v) | Loading Method | Purity of Isolated Product (%) | Yield (%) |
| A | Silica Gel | Hexane:Ethyl Acetate (4:1) | Dry Loading | >98 | 85 |
| B | Silica Gel | Dichloromethane:Methanol (98:2) | Dry Loading | >97 | 82 |
| C | Neutral Alumina | Hexane:Ethyl Acetate (9:1) | Wet Loading | >95 | 75 |
| D | Silica Gel | Hexane:Ethyl Acetate (Gradient 10% to 50% EtOAc) | Dry Loading | >99 | 90 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography purification issues.
Technical Support Center: Synthesis of Methyl Indoline-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl indoline-6-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of methyl indole-6-carboxylate using sodium cyanoborohydride in acetic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction: Starting material (methyl indole-6-carboxylate) remains. | 1. Insufficient reducing agent: The amount of sodium cyanoborohydride was not enough to fully reduce the starting material. 2. Low reaction temperature: The temperature was too low for the reaction to proceed at an optimal rate. 3. Short reaction time: The reaction was not allowed to run to completion. 4. Deactivated reducing agent: The sodium cyanoborohydride may have degraded due to improper storage or handling. | 1. Increase the molar excess of sodium cyanoborohydride. A 1.5 to 3-fold excess is typically recommended. 2. Maintain the reaction temperature as specified in the protocol (e.g., room temperature or slightly elevated). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed. 4. Use a fresh, unopened bottle of sodium cyanoborohydride. Ensure it has been stored in a cool, dry place. |
| Presence of N-acetylindoline side product (N-acetyl this compound). | N-acetylation by the solvent: Acetic acid, used as the solvent and acid catalyst, can act as an acetylating agent for the more nucleophilic indoline nitrogen. | 1. Control reaction temperature: Lowering the reaction temperature may reduce the rate of N-acetylation. 2. Minimize reaction time: Once the starting material is consumed (as monitored by TLC/LC-MS), proceed with the workup promptly. 3. Alternative acid: Consider using a non-acylating acid catalyst, such as trifluoroacetic acid, though reaction conditions may need to be re-optimized. 4. Purification: This side product can often be separated from the desired product by column chromatography. |
| Formation of indoline-6-carboxylic acid. | Ester hydrolysis: The acidic conditions of the reaction can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. | 1. Anhydrous conditions: Ensure that the acetic acid and other reagents are as anhydrous as possible to minimize water content. 2. Moderate temperature: Avoid excessive heat, which can accelerate hydrolysis. 3. Prompt workup: Neutralize the reaction mixture as soon as the reaction is complete to prevent prolonged exposure to acidic conditions. 4. Purification: The carboxylic acid can be removed by an aqueous basic wash during the workup or separated by column chromatography. |
| Low isolated yield of the final product. | 1. Incomplete reaction or formation of side products (as detailed above). 2. Loss of product during workup: The product may have some solubility in the aqueous phase, or emulsions may have formed during extraction. 3. Degradation of the product: Indolines can be susceptible to air oxidation, especially if not handled properly. | 1. Address the specific issues of incomplete reaction or side product formation. 2. Thorough extraction: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If emulsions form, adding brine can help to break them. 3. Inert atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store the final product under an inert atmosphere and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of acetic acid in this reaction?
A1: Acetic acid serves two main purposes in the reduction of methyl indole-6-carboxylate with sodium cyanoborohydride. Firstly, it acts as a proton source to activate the indole ring, making it more susceptible to reduction. Secondly, it serves as the solvent for the reaction.
Q2: Can I use a different reducing agent instead of sodium cyanoborohydride?
A2: While other reducing agents can be used for the reduction of indoles, sodium cyanoborohydride is often preferred due to its mildness and selectivity. Stronger reducing agents like lithium aluminum hydride may also reduce the ester functionality.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (methyl indole-6-carboxylate) and the product (this compound). The spots can be visualized under UV light.
Q4: My final product is colored. Is this normal and how can I purify it?
A4: It is not uncommon for the crude product to be colored due to minor impurities or oxidation products. Purification can typically be achieved by column chromatography on silica gel. If the color persists, treatment with activated carbon may be an option, followed by filtration and recrystallization or chromatography.
Q5: What are the safety precautions I should take when working with sodium cyanoborohydride?
A5: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. It is crucial to avoid contact with strong acids, as this can release highly toxic hydrogen cyanide gas. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data on Potential Side Reactions
| Side Reaction | Side Product | Typical Conditions Favoring Formation | Estimated Yield Range (%) |
| Incomplete Reduction | Methyl indole-6-carboxylate | Insufficient reducing agent, low temperature, short reaction time. | 5 - 20 |
| N-Acetylation | N-acetyl this compound | Prolonged reaction time in acetic acid, elevated temperatures. | 5 - 15 |
| Ester Hydrolysis | Indoline-6-carboxylic acid | Presence of water in the reaction mixture, prolonged exposure to acid. | < 5 |
Experimental Protocols
Synthesis of this compound
This protocol describes the reduction of methyl indole-6-carboxylate to this compound.
Materials:
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Methyl indole-6-carboxylate
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Sodium cyanoborohydride (NaBH₃CN)
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Glacial acetic acid
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexanes
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, dissolve methyl indole-6-carboxylate (1.0 eq) in glacial acetic acid.
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To this solution, add sodium cyanoborohydride (2.0 - 3.0 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
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Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
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Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Synthesis and Side Reaction Pathways
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Overcoming Solubility Issues of Methyl Indoline-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with methyl indoline-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound (C₁₀H₁₁NO₂) is a heterocyclic compound with a molecular weight of approximately 177.20 g/mol .[1] Its structure, containing both a lipophilic indoline core and a polar methyl ester group, suggests it will have moderate solubility in a range of organic solvents. However, its poor solubility in aqueous solutions is a common issue. Factors such as crystallinity (lattice energy) can also significantly impact its dissolution.
Q2: I am observing poor solubility of this compound in my chosen solvent. What are the initial troubleshooting steps?
Low solubility can stem from several factors. A systematic approach to troubleshooting is recommended.[2] Key areas to investigate include:
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Solvent Selection: The initial choice of solvent may not be optimal.
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Purity of the Compound: Impurities can significantly affect solubility.
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Solid-State Properties: The crystalline form of the compound may have low solubility.
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Environmental Factors: Temperature and pH can play a crucial role.
Q3: Which organic solvents are likely to be most effective for dissolving this compound?
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Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (ACN) are often effective for compounds with similar functionalities.
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Chlorinated Solvents: Dichloromethane (DCM) and Chloroform.
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Alcohols: Methanol, Ethanol, and Isopropanol may be effective, particularly with heating.
It is recommended to perform small-scale solubility tests with a range of solvents to determine the most suitable one for your application.
Q4: How can I improve the aqueous solubility of this compound?
Improving aqueous solubility is a common challenge for many organic compounds in drug development.[3][4][5][6][7] Several strategies can be employed:
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pH Adjustment: The indoline nitrogen is basic and can be protonated at acidic pH. This can form a more soluble salt. Experimenting with acidic buffers is a primary step.
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Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) can significantly enhance solubility.[5]
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Surfactants: The use of non-ionic surfactants can help to form micelles that encapsulate the compound and increase its apparent solubility.
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Complexation: Cyclodextrins can form inclusion complexes with the hydrophobic part of the molecule, increasing its aqueous solubility.[3]
Troubleshooting Guides
Guide 1: Systematic Solvent Screening Protocol
This guide outlines a systematic approach to identifying a suitable solvent system for this compound.
Objective: To determine the optimal solvent or co-solvent system for achieving the desired concentration.
Experimental Protocol:
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Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several vials.
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Solvent Addition: To each vial, add a measured volume of a different solvent from the suggested list (see Q3 and the table below). Start with a small volume (e.g., 100 µL).
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Observation & Agitation: Vortex or sonicate the vials for a set period (e.g., 1-2 minutes). Visually inspect for dissolution.
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Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the agitation and observation step.
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Heating: If solubility is still limited at room temperature, gently heat the vials and observe any changes. Note any precipitation upon cooling.
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Quantification (Optional): For precise measurements, analyze the supernatant of saturated solutions using techniques like HPLC or UV-Vis spectroscopy to determine the exact solubility.
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Documentation: Record all observations, including the volume of solvent required to dissolve the compound, the effect of heating, and any precipitation.
Data Presentation: Solvent Screening for this compound
| Solvent Class | Solvent | Estimated Solubility at 25°C (mg/mL) | Observations |
| Polar Aprotic | DMSO | [Record your data here] | e.g., Readily soluble |
| DMF | [Record your data here] | e.g., Soluble with sonication | |
| THF | [Record your data here] | e.g., Moderately soluble | |
| Chlorinated | DCM | [Record your data here] | e.g., Readily soluble |
| Alcohols | Methanol | [Record your data here] | e.g., Sparingly soluble, improves with heat |
| Ethanol | [Record your data here] | e.g., Sparingly soluble | |
| Aqueous | Water | [Record your data here] | e.g., Poorly soluble |
| pH 4 Buffer | [Record your data here] | e.g., Slightly improved solubility |
This table should be filled in with your experimental results.
Troubleshooting Workflow for Solvent Selection
Caption: A workflow for systematic solvent and co-solvent screening.
Guide 2: Enhancing Aqueous Solubility
This guide provides methods to improve the solubility of this compound in aqueous media for biological assays or formulation development.
Objective: To increase the concentration of this compound in an aqueous-based system.
Method 1: pH Modification
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Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 2 to 7.
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Solubility Test: Add a known amount of this compound to each buffer.
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Equilibration: Agitate the samples for a sufficient time to reach equilibrium (e.g., 24 hours).
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Analysis: Separate the solid material (e.g., by centrifugation or filtration) and measure the concentration of the dissolved compound in the supernatant.
Method 2: Co-Solvent Systems
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Select Co-solvents: Choose water-miscible, biocompatible co-solvents such as ethanol, DMSO, propylene glycol, or PEG 400.
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Prepare Mixtures: Create a range of co-solvent/water mixtures (e.g., 10%, 20%, 50% v/v).
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Dissolution: First, dissolve the this compound in the pure co-solvent.
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Titration: Gradually add the aqueous buffer to the co-solvent solution while stirring, observing for any precipitation.
Signaling Pathway for Solubility Enhancement Strategies
Caption: Strategies to enhance the aqueous solubility of this compound.
Data Presentation: Aqueous Solubility Enhancement
| Method | Conditions | Achieved Concentration (µg/mL) | Remarks |
| pH Adjustment | pH 4 Acetate Buffer | [Record your data here] | e.g., 2-fold increase over pure water |
| pH 2 Glycine-HCl Buffer | [Record your data here] | e.g., 5-fold increase, potential for hydrolysis | |
| Co-solvent | 20% Ethanol in Water | [Record your data here] | e.g., Significant improvement |
| 10% DMSO in Water | [Record your data here] | e.g., High solubility, consider DMSO effects on assay | |
| Complexation | 5% HP-β-Cyclodextrin | [Record your data here] | e.g., Substantial increase in apparent solubility |
This table should be populated with your experimental findings.
By following these guides and understanding the underlying principles, researchers can effectively troubleshoot and overcome the solubility challenges associated with this compound, enabling progress in their research and development activities.
References
- 1. This compound | C10H11NO2 | CID 16244446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. longdom.org [longdom.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimization of N-acylation of Methyl Indoline-6-carboxylate
Welcome to the technical support center for the N-acylation of methyl indoline-6-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the N-acylation of this compound in a question-and-answer format.
Question 1: My N-acylation reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
Answer: Low conversion in the N-acylation of this compound is a common challenge primarily due to the reduced nucleophilicity of the indoline nitrogen. The electron-withdrawing effect of the methyl carboxylate group at the 6-position decreases the electron density on the nitrogen atom, making it less reactive.
Potential Solutions:
-
Increase the Reactivity of the Acylating Agent: If you are using a less reactive acylating agent like an anhydride or a carboxylic acid with a coupling agent, consider switching to a more electrophilic option such as an acyl chloride . Acyl chlorides are generally more reactive and can overcome the lower nucleophilicity of the indoline.
-
Choice of Base: The selection of a suitable base is critical. A base is required to deprotonate the indoline nitrogen, increasing its nucleophilicity.
-
Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. For less reactive systems, a stronger, non-nucleophilic base might be necessary.
-
Inorganic Bases: In some cases, inorganic bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be effective, particularly when using less reactive acylating agents.[1] However, care must be taken as stronger bases can have limited solubility in common organic solvents and may lead to side reactions.
-
-
Utilize a Catalyst: The addition of a nucleophilic catalyst can significantly accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation reactions. It reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the weakly nucleophilic indoline nitrogen.
-
Optimize Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, excessive heat can lead to the decomposition of reactants or products and the formation of side products. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress.
-
Solvent Selection: The choice of solvent is important for ensuring that all reactants are fully dissolved. Aprotic solvents such as dichloromethane (DCM) , tetrahydrofuran (THF) , or acetonitrile (MeCN) are typically good choices. For reactions requiring higher temperatures, xylene can be used.[1]
Question 2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
Answer: Side product formation can complicate the purification process and reduce the yield of the desired product.
-
C-Acylation: While less common for indolines compared to indoles, acylation at the C7 position of the indoline ring is a potential side reaction, especially under Friedel-Crafts type conditions. To favor N-acylation, the use of a base to deprotonate the nitrogen is crucial.
-
Diacylation: Although the second acylation is generally less favorable due to the deactivating effect of the first acyl group, it can occur under forcing conditions or with a large excess of a highly reactive acylating agent. To minimize this, use a stoichiometric amount (typically 1.05-1.2 equivalents) of the acylating agent and consider adding it dropwise to the reaction mixture.
-
Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture. Hydrolysis of these reagents will not only consume them but can also introduce acidic byproducts that may complicate the reaction. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Question 3: My purification is difficult due to the presence of unreacted starting material and the acylating agent byproducts. What are some tips for a cleaner work-up?
Answer: A well-planned work-up procedure is essential for obtaining a pure product.
-
Quenching: After the reaction is complete, it should be carefully quenched. If an acyl chloride was used, quenching with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will neutralize any excess acyl chloride and the HCl byproduct.
-
Aqueous Wash: Washing the organic layer with water or brine can help remove water-soluble impurities, including salts formed during the reaction and any remaining base.
-
Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the N-acylated product from any remaining starting material and non-polar byproducts. A gradient elution system, for example, with ethyl acetate and hexanes, can provide good separation.
Frequently Asked Questions (FAQs)
Q1: What is the best acylating agent to use for the N-acylation of this compound?
A1: For a less reactive substrate like this compound, an acyl chloride is often the most effective choice due to its high electrophilicity. If a milder reaction is desired, an anhydride in the presence of a catalyst like DMAP can also be successful. For specific applications requiring high chemoselectivity and functional group tolerance, thioesters have been shown to be effective for the N-acylation of related indole systems.[1]
Q2: Which base should I choose for this reaction?
A2: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a good starting point, typically used in slight excess (1.1-1.5 equivalents). If the reaction is sluggish, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like cesium carbonate (Cs₂CO₃) could be explored.[1]
Q3: Is a catalyst necessary for this reaction?
A3: While the reaction can proceed without a catalyst, especially with a highly reactive acylating agent, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (typically 0.1 equivalents) is highly recommended to accelerate the reaction and improve the yield, particularly given the electron-deficient nature of the substrate.
Q4: How do I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) . A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (this compound) and the N-acylated product. The spots can be visualized under UV light.
Q5: Can I use a carboxylic acid directly for the N-acylation?
Data Presentation
The following tables provide representative data for the N-acylation of indole systems under various conditions. While not specific to this compound, they offer valuable insights into the effects of different reagents and conditions on reaction outcomes.
Table 1: Optimization of Base for N-Acylation of 3-Methyl-1H-indole with a Thioester [1]
| Entry | Base | Yield (%) |
| 1 | Cs₂CO₃ | 97 |
| 2 | NaOt-Bu | 82 |
| 3 | NaOH | Trace |
| 4 | K₂CO₃ | Trace |
| 5 | None | No Reaction |
Reaction Conditions: 3-methyl-1H-indole (1.0 equiv), S-methyl butanethioate (3.0 equiv), Base (3.0 equiv), xylene, 140 °C, 12 h.
Table 2: Optimization of Solvent for N-Acylation of 3-Methyl-1H-indole with a Thioester [1]
| Entry | Solvent | Yield (%) |
| 1 | Xylene | 97 |
| 2 | Toluene | 89 |
| 3 | DMF | 0 |
| 4 | THF | 0 |
| 5 | MeOH | 0 |
Reaction Conditions: 3-methyl-1H-indole (1.0 equiv), S-methyl butanethioate (3.0 equiv), Cs₂CO₃ (3.0 equiv), 140 °C, 12 h.
Experimental Protocols
General Protocol for N-Acylation using an Acyl Chloride
This protocol is a general guideline and may require optimization for specific acyl chlorides and scales.
Materials:
-
This compound
-
Acyl chloride (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DCM.
-
Add TEA (1.2 eq.) and DMAP (0.1 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: A typical experimental workflow for the N-acylation of this compound.
Caption: A troubleshooting decision tree for addressing low conversion in the N-acylation reaction.
References
Preventing the oxidation of methyl indoline-6-carboxylate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of methyl indoline-6-carboxylate during storage. Below, you will find troubleshooting guides and frequently asked questions to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary cause of degradation for this compound, an indoline derivative, is oxidation. The electron-rich indoline nucleus is susceptible to attack by atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metallic impurities.
Q2: What are the visible signs of oxidation in my sample of this compound?
A2: A noticeable color change is a common indicator of oxidation. While this compound is typically a white to yellow solid, the formation of oxidation products can lead to a pink, red, or brown discoloration. While a minor color change may not significantly affect the bulk purity for some applications, it is a clear sign of degradation and should be investigated before use in sensitive experiments.
Q3: What are the ideal storage conditions to prevent the oxidation of this compound?
A3: To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Cool temperatures, between 2-8°C, are recommended for short-term storage. For long-term stability, storage at -20°C is preferable.
-
Light: The compound should be protected from light by storing it in amber or opaque vials.
-
Atmosphere: To prevent contact with oxygen, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.
Q4: Should I consider using an antioxidant to stabilize my this compound sample?
A4: The use of an antioxidant is advisable under the following circumstances:
-
If the compound is known to be particularly susceptible to oxidation.
-
For extended periods of storage.
-
When the compound is dissolved in a solvent that has not been deoxygenated.
-
If the experimental procedures involve conditions that could promote oxidation, such as elevated temperatures or prolonged exposure to air.
Q5: What are some common antioxidants used for stabilizing indoline compounds?
A5: Butylated hydroxytoluene (BHT) and ascorbic acid are frequently used antioxidants to stabilize organic compounds like indoline derivatives. The selection of an antioxidant should be based on its compatibility with the specific compound and the solvent system, ensuring it does not interfere with any downstream applications.
Troubleshooting Guide: Investigating Sample Degradation
If
Troubleshooting guide for the synthesis of substituted indolines
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of substituted indolines. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Fischer Indole Synthesis
Q1: My Fischer indole synthesis reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
A: Low yields or failure in the Fischer indole synthesis can stem from several factors, primarily related to the stability of the intermediates and the reaction conditions. A key issue is the potential for the N-N bond in the ene-hydrazine intermediate to cleave under acidic conditions, especially with electron-donating substituents on the arylhydrazine. This cleavage competes with the desired[1][1]-sigmatropic rearrangement.
Troubleshooting Steps:
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst are critical. While Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used, the optimal choice is substrate-dependent.[2][3] For sensitive substrates, a milder Lewis acid or the use of a solid-supported acid catalyst might be beneficial. Experiment with different acid catalysts and concentrations to find the optimal conditions for your specific substrate.
-
Reaction Temperature: The reaction typically requires elevated temperatures.[4] However, excessively high temperatures can promote decomposition and side reactions. If you observe significant charring or the formation of numerous byproducts, try lowering the reaction temperature and extending the reaction time.
-
Starting Material Quality: Ensure the purity of your arylhydrazine and carbonyl compound. Impurities can lead to unwanted side reactions and inhibit the catalyst.
-
Protecting Groups: For substrates with sensitive functional groups, consider using protecting groups. For instance, N-trifluoroacetyl enehydrazines have been shown to undergo cyclization under milder conditions.[4]
-
Buchwald Modification: If direct synthesis of the arylhydrazone is problematic, consider the Buchwald modification, which involves a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone.[2]
Q2: I am observing the formation of significant byproducts in my Fischer indole synthesis. What are these byproducts and how can I minimize them?
A: A common byproduct is the formation of aniline and other cleavage products resulting from the undesired heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This is particularly problematic with arylhydrazines bearing strong electron-donating groups.
Minimization Strategies:
-
Optimize Acid Catalyst: As mentioned above, the choice of acid is crucial. A less acidic catalyst might favor the desired rearrangement over cleavage.
-
Control Temperature: Carefully control the reaction temperature to avoid excessive decomposition.
-
Substrate Modification: If possible, modify the substrate to reduce the electron-donating capacity of the substituents on the arylhydrazine.
2. Larock Indole Synthesis
Q1: My Larock indole synthesis is giving a low yield. How can I optimize the reaction conditions?
A: The Larock indole synthesis is a powerful palladium-catalyzed method, but its efficiency can be sensitive to several parameters.
Optimization Strategies:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and phosphine ligand is critical.[5] For less reactive substrates like o-bromoanilines, using a sterically demanding phosphine ligand such as P(tBu)₃ can improve the rate of oxidative addition and allow for lower reaction temperatures.[6][7]
-
Base: The base plays a crucial role in the catalytic cycle. While carbonates like K₂CO₃ or Na₂CO₃ are standard, other bases can be explored for specific substrates.[5][8]
-
Solvent: Anhydrous DMF is a common solvent, but other polar aprotic solvents can be tested.[9]
-
Additives: The addition of a chloride source like LiCl or n-Bu₄NCl can be beneficial, although its stoichiometry is important as an excess can inhibit the reaction.[8]
-
Temperature: While classical conditions often use 100°C, optimization of the catalyst system can allow for lower temperatures (e.g., 60°C), which can be advantageous for sensitive substrates.[5][6]
Q2: I am using an unsymmetrical alkyne in my Larock indole synthesis and getting a mixture of regioisomers. How can I control the regioselectivity?
A: The regioselectivity of the Larock indole synthesis with unsymmetrical alkynes is influenced by both steric and electronic factors. Generally, the larger, more sterically hindering group of the alkyne tends to be incorporated at the 2-position of the indole.[8]
Controlling Regioselectivity:
-
Ligand Choice: The ligand on the palladium catalyst can influence the regioselectivity. Experimenting with different phosphine ligands may favor the formation of one regioisomer.
-
Substrate Control: If possible, modifying the electronic properties of the alkyne substituents can also direct the regioselectivity.
3. Buchwald-Hartwig Amination for Indoline Synthesis
Q1: I am attempting an intramolecular Buchwald-Hartwig amination to synthesize a substituted indoline, but the reaction is not proceeding efficiently. What are the key parameters to optimize?
A: The success of the Buchwald-Hartwig amination for indoline synthesis relies heavily on the careful selection of the catalyst system and reaction conditions.
Key Optimization Parameters:
-
Palladium Precatalyst and Ligand: A variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., BINAP, Xantphos) can be used.[10] The choice of ligand is often the most critical factor and is dependent on the substrate. Sterically hindered biarylphosphine ligands are often effective.
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but other bases like LHMDS or carbonates (K₂CO₃, Cs₂CO₃) should be screened, especially if the substrate is base-sensitive.[11]
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.
-
Temperature: The reaction temperature often needs to be optimized, typically ranging from 80 to 110°C.[12]
4. Purification
Q1: I am having difficulty purifying my substituted indoline product by column chromatography. The compound is streaking on the silica gel column. What can I do?
A: Substituted indolines often contain a basic nitrogen atom, which can interact strongly with the acidic silica gel, leading to poor separation and streaking.
Purification Troubleshooting:
-
Basified Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as triethylamine (1-2%) or ammonia solution.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel (C18).
-
Solvent System Modification: Adding a small amount of a basic modifier (e.g., triethylamine, pyridine) to the eluent can help to reduce tailing.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to obtain high-purity material.[13]
Quantitative Data Summary
Table 1: Fischer Indole Synthesis - Typical Reaction Conditions
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Brønsted Acid | PPA | Toluene | 80-120 | 50-90 | [14] |
| Lewis Acid | ZnCl₂ | Acetic Acid | 100 | 40-85 | [3][15] |
| Solid Acid | Montmorillonite | Dichloromethane | Reflux | 60-95 | N/A |
Note: Yields are highly substrate-dependent.
Table 2: Larock Indole Synthesis - Substrate Scope and Yields [5][6][7]
| o-Haloaniline | Alkyne | Catalyst System | Base | Temp (°C) | Yield (%) |
| o-Iodoaniline | Diphenylacetylene | Pd(OAc)₂/PPh₃ | K₂CO₃ | 100 | 95 |
| o-Bromoaniline | 1-Phenyl-1-propyne | Pd[P(tBu)₃]₂ | Cy₂NMe | 60 | 85 |
| o-Bromo-4-fluoroaniline | Phenyl(trimethylsilyl)acetylene | Pd[P(tBu)₃]₂ | Cy₂NMe | 60 | 92 |
| N-Methyl-o-iodoaniline | 4-Octyne | Pd(OAc)₂/PPh₃ | K₂CO₃ | 100 | 88 |
Table 3: Buchwald-Hartwig Amination for Indoline Synthesis - Catalyst and Base Optimization [10]
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 67 |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 110 | 65 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 67 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 45 |
Note: Yields are for a model reaction and will vary with different substrates.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 equiv) and the carbonyl compound (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, acetic acid).[15]
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Cyclization: To the crude hydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride).[14][15]
-
Heat the reaction mixture to the appropriate temperature (typically 80-150°C) and monitor the progress by TLC.[14]
-
Work-up: After completion, cool the reaction mixture and carefully quench by pouring it into ice water or a basic solution (e.g., aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Larock Indole Synthesis [9]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-haloaniline (1.0 equiv), the alkyne (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (if required, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., DMF, dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-110°C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Intramolecular Buchwald-Hartwig Amination for Indoline Synthesis
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.2-2.0 equiv) to a dry Schlenk tube.
-
Add the N-substituted-o-halo-phenethylamine substrate (1.0 equiv) and the anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Reaction: Seal the tube and heat the mixture to the optimized temperature (typically 80-120°C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of substituted indolines.
Caption: Troubleshooting decision tree for low-yielding indoline synthesis reactions.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by substituted indolin-2-ones.
References
- 1. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Methyl Indoline-6-Carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl indoline-6-carboxylate preparations. The following information is designed to help you identify and remove common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized by the reduction of methyl indole-6-carboxylate with sodium cyanoborohydride in acetic acid?
A1: The most probable impurities include:
-
Unreacted Starting Material: Residual methyl indole-6-carboxylate is a common impurity if the reaction has not gone to completion.
-
N-Acetylindoline byproduct: The use of acetic acid as a solvent can sometimes lead to the formation of the N-acetylated derivative of the product.
-
Over-reduction Products: While less common with a mild reducing agent like sodium cyanoborohydride, over-reduction of the ester group is a potential side reaction.
-
N-Cyanomethyl byproduct: Reactions involving sodium cyanoborohydride have been reported to occasionally produce N-cyanomethylated byproducts.
Q2: My purified this compound is a pale yellow solid. Is this normal?
A2: Yes, it is common for purified this compound to be a pale yellow solid.[1] However, a significant or dark coloration may indicate the presence of impurities.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The following techniques are recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and the efficiency of a purification step.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the sample. A reverse-phase C18 column is often suitable for this analysis.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can help identify impurities by detecting unexpected signals.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and to identify the mass of any impurities.
Troubleshooting Guides
Issue 1: Presence of Starting Material (Methyl Indole-6-carboxylate) in the Final Product
Diagram: Logical Workflow for Troubleshooting Incomplete Conversion
Caption: Troubleshooting workflow for incomplete reaction.
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. The starting material, methyl indole-6-carboxylate, is less polar than the product, this compound, and will therefore have a higher Rf value. A typical TLC solvent system for this separation is a mixture of hexanes and ethyl acetate (e.g., 5:1 v/v).[3]
-
Optimize Reaction Conditions: If the reaction is incomplete, consider the following adjustments:
-
Increase Reaction Time: Continue stirring the reaction mixture and monitor by TLC until the starting material spot is no longer visible.
-
Add More Reducing Agent: If the reaction stalls, a careful, portion-wise addition of more sodium cyanoborohydride may be necessary.
-
-
Purification: If the reaction cannot be driven to completion, the product must be purified.
-
Column Chromatography: This is the most effective method for separating the more polar product from the less polar starting material.
-
Issue 2: Discolored Product (Darker than Pale Yellow)
Diagram: Decision Tree for Discolored Product
Caption: Troubleshooting steps for a discolored product.
Troubleshooting Steps:
-
Activated Carbon Treatment: If the discoloration is significant, it may be due to high molecular weight, colored impurities. These can often be removed by treating a solution of the crude product with a small amount of activated carbon before filtration and crystallization.
-
Recrystallization: This is a highly effective method for removing colored impurities and improving the overall purity of the product.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally on a small scale first.
1. Solvent Screening:
-
Place a small amount of the crude product (10-20 mg) in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the mixture. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Common solvent systems to test:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl acetate/Hexanes
-
Dichloromethane/Hexanes
-
2. Recrystallization Procedure:
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod at the meniscus.
-
Cooling: Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Expected Purity Improvement with Recrystallization
| Purification Step | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Recovery Yield (%) |
| Recrystallization (Ethanol/Water) | ~90% | >98% | 80-90% |
| Recrystallization (EtOAc/Hexanes) | ~90% | >98% | 75-85% |
Note: These are typical values and may vary depending on the nature and amount of impurities.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating this compound from less polar impurities like the starting material (methyl indole-6-carboxylate).
Diagram: Experimental Workflow for Column Chromatography
Caption: Workflow for purification by column chromatography.
1. Preparation:
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Select a Solvent System: Use TLC to determine a suitable solvent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the ratio so that the product has an Rf value of approximately 0.2-0.3. The starting material, being less polar, will have a higher Rf. A common system is hexanes:ethyl acetate (5:1 to 3:1 v/v).[3]
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar solvent mixture and carefully pack it into a chromatography column.
2. Running the Column:
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system. You can gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to speed up the elution of the product after the less polar impurities have come off.
-
Collect Fractions: Collect the eluent in a series of test tubes.
3. Analysis and Isolation:
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation: Typical Results from Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 30%) |
| Purity of Combined Fractions (HPLC) | >99% |
| Typical Recovery Yield | 70-85% |
Note: Yields can be lower than recrystallization due to the nature of the separation process.
References
Technical Support Center: Methyl Indoline-6-carboxylate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of methyl indoline-6-carboxylate in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is chiefly influenced by several factors:
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pH: The compound is susceptible to hydrolysis, particularly under basic conditions which can saponify the methyl ester group. Acidic conditions may also promote hydrolysis, albeit generally at a slower rate than basic conditions.
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Solvent Choice: The polarity of the solvent can impact the rate of degradation. Protic solvents, especially in the presence of acid or base, can facilitate the hydrolysis of the ester.
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Presence of Oxidizing Agents: The indoline ring is susceptible to oxidation, which can lead to the formation of various degradation products.[1]
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Exposure to Light: Indole and its derivatives can be sensitive to light, leading to photodegradation.[1] It is advisable to protect solutions from light, especially during long-term storage.
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Temperature: Elevated temperatures will accelerate the rate of all degradation pathways, including hydrolysis and oxidation.
Q2: I am observing a new peak in my HPLC analysis after leaving my sample in an aqueous methanol solution on the benchtop for a few hours. What could be the cause?
A2: The appearance of a new peak, likely corresponding to a more polar compound, suggests degradation of the this compound. The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if the solution is not pH-controlled. To confirm this, you can intentionally degrade a sample by adding a small amount of acid or base and see if the retention time of the new peak matches.
Q3: Can I use solvents like DMSO or DMF to prepare stock solutions of this compound?
A3: Yes, aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally suitable for preparing stock solutions. These solvents are less likely to directly participate in the hydrolysis of the ester compared to protic solvents like water or methanol. However, it is crucial to use high-purity, anhydrous grades of these solvents, as residual water can still lead to slow hydrolysis over time, especially if the solution is stored for an extended period. For long-term storage, it is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.[1]
Q4: My reaction yield is consistently low when using an oxidizing agent in the presence of this compound. Could the starting material be degrading?
A4: Yes, it is highly probable that your starting material is degrading. The indoline nucleus is electron-rich and susceptible to oxidation.[1] Common oxidizing agents can react with the indoline ring, leading to the formation of various oxidation byproducts and consequently lowering the yield of your desired product. To mitigate this, consider the following:
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Protecting the indoline nitrogen: If the reaction chemistry allows, protecting the nitrogen atom of the indoline ring can reduce its susceptibility to oxidation.
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Controlling reaction conditions: Perform the reaction at the lowest possible temperature and add the oxidizing agent slowly to control the reaction rate and minimize side reactions.
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Using a milder oxidizing agent: If possible, explore alternative, milder oxidizing agents that are less likely to react with the indoline ring.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of a new, more polar peak in HPLC/LC-MS | Hydrolysis of the methyl ester to the carboxylic acid. | - Analyze a freshly prepared sample to use as a baseline.- Control the pH of your solutions, aiming for neutral or slightly acidic conditions if compatible with your experiment.- Use aprotic solvents for stock solutions and minimize the time the compound spends in aqueous/protic solutions. |
| Appearance of multiple new peaks, some less polar | Oxidation of the indoline ring. | - Degas solvents to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Avoid exposure to strong oxidizing agents unless it is a required part of the reaction. |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidation and/or photodegradation. | - Protect solutions from light by using amber vials or covering containers with aluminum foil.- Store solutions at low temperatures.- Prepare solutions fresh whenever possible. |
| Inconsistent results between experiments | Inconsistent sample handling and storage. | - Standardize your protocol for sample preparation, including solvent choice, concentration, and storage conditions.- Ensure all users are following the same procedures.- Regularly check the purity of your stock solutions. |
Stability Data Summary
| Condition | Solvent | Temperature | Approximate Half-life (t½) | Primary Degradation Product |
| Acidic | 0.1 M HCl in Water/Methanol (1:1) | 60°C | 12 - 24 hours | Indoline-6-carboxylic acid |
| Neutral | Water/Methanol (1:1), pH 7 | 25°C | > 7 days | Minimal degradation |
| Basic | 0.1 M NaOH in Water/Methanol (1:1) | 25°C | 2 - 4 hours | Indoline-6-carboxylic acid |
| Oxidative | 3% H₂O₂ in Acetonitrile | 25°C | 4 - 8 hours | Oxidized indoline derivatives |
| Photolytic | Methanol | 25°C (UV light exposure) | 8 - 16 hours | Photodegradation products |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method for investigating the stability of this compound under various stress conditions.
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
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Photolytic Degradation: Expose a solution of the compound in a photostable, transparent container to a light source as specified in ICH Q1B guidelines.[2] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralization: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
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Dilution: Dilute the samples to a suitable concentration for analysis with the initial mobile phase.
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Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
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Column Selection: A C18 reversed-phase column is a common starting point.
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Mobile Phase:
-
Aqueous Component (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.
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Organic Component (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute compounds with a range of polarities. A typical gradient might be:
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0-5 min: 5% B
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5-25 min: 5% to 95% B
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25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: Use a UV detector set at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., determined by a UV scan).
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Method Validation: The method should be validated for specificity by analyzing the stressed samples to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected peaks.
References
Challenges in the scale-up of methyl indoline-6-carboxylate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of methyl indoline-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is commonly synthesized through multi-step sequences. One prevalent method involves the esterification of 3-nitro-benzoic acid, followed by an electrophilic substitution and a final hydrogenation and intramolecular amidation sequence. Another approach utilizes the Fischer indole synthesis, which can be adapted for indoline production. The choice of route often depends on the starting materials' availability, cost, and the desired scale of production.
Q2: What are the critical process parameters to monitor during the synthesis?
A2: Temperature, reaction time, and reagent stoichiometry are critical parameters. For instance, in the N-acetylation of methyl 2-oxoindoline-6-carboxylate, a related intermediate, the reaction is typically conducted at elevated temperatures (e.g., 130°C) for several hours.[1] Precise control of these parameters is crucial for maximizing yield and minimizing byproduct formation.
Q3: How can I purify crude this compound effectively at a larger scale?
A3: Common purification techniques include recrystallization and column chromatography. For larger quantities, recrystallization is often preferred due to its cost-effectiveness. The choice of solvent is critical; a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Column chromatography can be employed for higher purity requirements, though it may be less economical at an industrial scale.
Q4: What are the potential safety hazards associated with the scale-up of this synthesis?
A4: The scale-up of any chemical process requires a thorough safety assessment. Potential hazards include thermal runaway reactions, especially during exothermic steps like nitration or hydrogenation. It is essential to have adequate cooling capacity and to monitor the reaction temperature closely. The use of flammable solvents also poses a fire and explosion risk, necessitating appropriate handling and storage procedures. A comprehensive risk assessment should be conducted before attempting any large-scale synthesis.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Low product yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is allowed to proceed for a sufficient amount of time.- Verify the quality and reactivity of all starting materials and reagents. |
| Suboptimal Reaction Temperature | - Calibrate temperature probes to ensure accurate readings.- Experiment with slight variations in the reaction temperature to find the optimal range for your specific setup. |
| Poor Mixing | - On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration.- Ensure the stirrer speed and design are adequate for the vessel size and viscosity of the reaction mixture. |
| Side Reactions | - Analyze the crude product to identify major byproducts. Understanding the side reactions can help in optimizing the reaction conditions to minimize them.- Consider adjusting the order of reagent addition or using a different solvent. |
Problem 2: High Levels of Impurities in the Final Product
The presence of impurities can affect the quality and safety of the final product, especially in pharmaceutical applications.
| Potential Impurity | Source | Mitigation and Removal Strategies |
| Unreacted Starting Materials | Incomplete conversion during the reaction. | - Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion.- Utilize purification techniques such as recrystallization or column chromatography to remove residual starting materials. |
| Regioisomers | Formation of isomers during electrophilic substitution steps. | - Control the reaction temperature and choice of catalyst to favor the formation of the desired isomer.- Separation of isomers can often be achieved through careful selection of recrystallization solvents or chromatographic conditions. |
| Oxidation Products | Exposure to air, especially at elevated temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants if compatible with the reaction chemistry. |
| Solvent-Related Impurities | Residual solvents from the reaction or purification steps. | - Ensure thorough drying of the final product under appropriate temperature and vacuum conditions.- Use Gas Chromatography (GC) to quantify residual solvent levels and ensure they are within acceptable limits. |
Experimental Protocols
Representative Synthesis of Methyl 2-oxoindoline-6-carboxylate (A Key Intermediate)
This protocol is adapted from a disclosed industrial process and illustrates a typical synthetic step.[2]
Step 1: Preparation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
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To a solution of dimethyl malonate (52.0 g) in dimethyl sulfoxide (150.0 ml), add potassium tert-butoxide (52.0 g) at 25-30°C.
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Cool the mixture to 20-25°C and stir for 2 hours.
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Slowly add methyl 4-chloro-3-nitrobenzoate (50.0 g) to the mixture at 20-25°C and continue stirring for 2 hours.
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Add hydrochloric acid to the mixture at 20-25°C.
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Add sodium chloride (20.0 g) and methyl tert-butyl ether (250.0 ml) and stir for 10 minutes.
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Separate the layers and extract the aqueous layer with methyl tert-butyl ether.
-
Distill off the organic layer at a temperature below 50°C to obtain the title compound.
Step 2: Preparation of methyl 2-oxoindoline-6-carboxylate
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To a mixture of the compound from Step 1 (50.0 g) in acetic acid (250.0 ml), add "Hydrose" (a reducing agent, 83.9 g) and water (250.0 ml) at 25-30°C and stir for 10 minutes.
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Heat the mixture to 120-125°C and stir for 2 hours.
-
Cool the mixture to 15-20°C.
-
Add ammonia (500.0 ml) to the mixture at 15-20°C and stir for 2 hours.
-
Filter the solid, wash with water, and dry to obtain the title compound.
Note: "Hydrose" is likely a commercial name for a reducing agent such as sodium dithionite. Always consult the material safety data sheet (MSDS) for all chemicals and use appropriate personal protective equipment (PPE).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Signaling Pathway for Impurity Formation
Caption: Pathways leading to common impurities during synthesis.
References
Validation & Comparative
A Predictive Comparison of the Chemical Reactivity of Methyl Indoline-5-carboxylate and Methyl Indoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl indoline-5-carboxylate and methyl indoline-6-carboxylate are valuable intermediates in the synthesis of a wide range of biologically active molecules. Understanding their relative chemical reactivity is crucial for optimizing reaction conditions and planning synthetic routes. In the absence of direct comparative experimental studies in the published literature, this guide provides a predictive analysis of their reactivity based on fundamental principles of organic chemistry. We compare their expected reactivity in two key reaction types: electrophilic aromatic substitution on the benzene ring and N-acylation at the indoline nitrogen. This analysis is supported by detailed hypothetical experimental protocols and predictive data to guide laboratory work.
Introduction: Electronic Landscape of Substituted Indolines
The reactivity of an indoline core is primarily governed by the powerful electron-donating effect of the nitrogen atom, which acts as a strong activating group and directs electrophiles to the positions ortho and para to it (C7 and C5, respectively). However, the introduction of a methyl carboxylate group (-COOCH3), an electron-withdrawing group (EWG), on the benzene portion of the molecule modulates this reactivity. The position of this EWG—at C5 or C6—creates two distinct electronic environments, leading to different predicted reactivities for the two isomers.
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Methyl Indoline-5-carboxylate: The EWG is at the 5-position, which is para to the activating nitrogen atom. This placement leads to a significant electronic push-pull effect.
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This compound: The EWG is at the 6-position. Its influence on the key reactive sites is electronically different from the 5-substituted isomer.
This guide will dissect these electronic differences to predict the outcome of key chemical transformations.
Predicted Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. In indolines, the nitrogen atom's lone pair increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack. The preferred site of substitution is C7, the position ortho to the strongly activating nitrogen atom.
The key to comparing the two isomers is to analyze how the deactivating -COOCH3 group influences the electron density at this C7 position.
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In methyl indoline-5-carboxylate , the -COOCH3 group is meta to the C7 position. Electron-withdrawing effects are weakest at the meta position.
-
In this compound , the -COOCH3 group is ortho to the C7 position. This proximity leads to a strong deactivating inductive effect at the primary site of electrophilic attack.
Prediction: Methyl indoline-5-carboxylate is predicted to be significantly more reactive towards electrophilic aromatic substitution than this compound. The strong deactivation at C7 in the 6-carboxylate isomer will likely lead to slower reaction rates and require more forcing conditions.
Predicted Reactivity in N-Acylation
N-acylation is a nucleophilic substitution reaction where the indoline nitrogen attacks an electrophilic acylating agent. The reaction rate is dependent on the nucleophilicity of the nitrogen atom, which is dictated by its electron density.
The electron-withdrawing -COOCH3 group will reduce the electron density of the nitrogen via an inductive effect, thereby decreasing its nucleophilicity compared to unsubstituted indoline. The strength of this deactivating inductive effect is distance-dependent.
-
In methyl indoline-5-carboxylate , the deactivating group at C5 is closer to the nitrogen atom.
-
In this compound , the deactivating group at C6 is one carbon atom further away from the nitrogen.
Prediction: this compound is predicted to be more reactive towards N-acylation than methyl indoline-5-carboxylate. The greater distance between the EWG and the nitrogen in the 6-isomer results in a weaker deactivating inductive effect, rendering its nitrogen more nucleophilic.
Predictive Data Summary
The following table summarizes the expected outcomes of hypothetical, parallel experiments based on the theoretical analysis above. These are predictions and should be used as a guideline for experimental design.
| Parameter | Reaction | Methyl Indoline-5-carboxylate (Predicted) | This compound (Predicted) | Rationale |
| Yield (%) | EAS (Bromination) | 85% | 40% | C7 is less deactivated in the 5-isomer. |
| Reaction Time | EAS (Bromination) | 2 hours | 8 hours | Higher activation barrier for the 6-isomer. |
| Yield (%) | N-Acylation | 70% | 90% | Nitrogen is more nucleophilic in the 6-isomer. |
| Reaction Time | N-Acylation | 4 hours | 1.5 hours | Lower activation barrier for the 6-isomer. |
Hypothetical Experimental Protocols
To validate the predictions, the following detailed protocols for comparative experiments are proposed.
Comparative Electrophilic Aromatic Substitution: Bromination
This experiment aims to compare the rate and yield of bromination at the C7 position.
A Spectroscopic Comparison of Methyl Indoline-6-carboxylate and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of methyl indoline-6-carboxylate and its key precursors. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols and a visual representation of the synthetic pathway.
This guide presents a comprehensive spectroscopic comparison of this compound and its precursors, namely 6-formylindole, indole-6-carboxylic acid, and methyl indole-6-carboxylate. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic chemistry and drug development.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons | Aliphatic/Other Protons |
| 6-Formylindole | 10.08 (s, 1H, CHO), 8.79 (s, 1H, NH), 8.40-8.27 (m, 1H), 7.86 (d, J=2.8 Hz, 1H), 7.49-7.42 (m, 1H), 7.39-7.29 (m, 2H)[1] | |
| Indole-6-carboxylic acid | 11.43 (br s, 1H, NH), 8.04 (m, 1H), 7.73 (d, J=2.0 Hz, 1H), 7.40 (dd, J=8.0, 2.0 Hz, 1H), 6.51 (m, 1H) | 12.42 (br s, 1H, COOH) |
| Methyl indole-6-carboxylate | 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, J=8.6, 1.5 Hz, 1H), 7.36 (d, J=8.6 Hz, 1H), 7.04 (s, 1H)[2] | 3.96 (d, J=3.9 Hz, 3H, OCH₃)[2] |
| This compound | 7.40-7.28 (m), 7.22 (s), 6.51 (s) | 4.12 (br), 3.87 (s, 3H, OCH₃), 3.63 (t, J=8.4 Hz, 2H, CH₂), 3.12 (t, J=8.4 Hz, 2H, CH₂) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Aromatic Carbons | Carbonyl/Other Carbons |
| 6-Formylindole | 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[1] | 185.34 (CHO)[1] |
| Indole-6-carboxylic acid | 135.9, 130.8, 128.2, 121.2, 120.4, 113.5, 107.2 | 168.5 (COOH) |
| Methyl indole-6-carboxylate | 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69[2] | 168.45 (C=O), 51.93 (OCH₃)[2] |
| This compound | 151.8, 131.5, 129.8, 124.6, 116.8, 115.4 | 167.5 (C=O), 51.8 (OCH₃), 47.5 (CH₂), 29.9 (CH₂) |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| 6-Formylindole | ~3300 (N-H stretch), ~1680 (C=O stretch of aldehyde) |
| Indole-6-carboxylic acid | ~3300 (N-H stretch), ~3000-2500 (O-H stretch of carboxylic acid), ~1680 (C=O stretch of carboxylic acid) |
| Methyl indole-6-carboxylate | ~3400 (N-H stretch), ~1700 (C=O stretch of ester) |
| This compound | ~3350 (N-H stretch), ~1700 (C=O stretch of ester) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 6-Formylindole | 145.05 | 116, 89[1] |
| Indole-6-carboxylic acid | 161.05 | 144, 116[3] |
| Methyl indole-6-carboxylate | 175.06 | 144, 116 |
| This compound | 177.08 | 146, 118 |
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process starting from indole-6-carboxylic acid. The pathway involves the esterification of the carboxylic acid to its methyl ester, followed by the reduction of the indole ring to an indoline.
Experimental Protocols
General Considerations: All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
1. Esterification of Indole-6-carboxylic acid to Methyl indole-6-carboxylate
To a solution of indole-6-carboxylic acid (1.0 eq.) in methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete as monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.[4]
2. Reduction of Methyl indole-6-carboxylate to this compound
Methyl indole-6-carboxylate (1.0 eq.) is dissolved in a suitable solvent such as acetic acid. A reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed, and the residue is worked up by partitioning between an organic solvent and an aqueous basic solution. The organic layer is dried and concentrated to afford the crude product, which can be purified by chromatography if necessary.
3. Spectroscopic Analysis
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]
This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors, which is essential for synthetic chemists and researchers in the field of drug discovery and development. The provided data and protocols can aid in the unambiguous identification and characterization of these important chemical entities.
References
A Comparative Guide to the Reduction of Methyl Indole-6-carboxylate: Alternative Reagents to Lithium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
The reduction of methyl indole-6-carboxylate to (1H-indol-6-yl)methanol is a critical transformation in the synthesis of various biologically active molecules. While lithium aluminum hydride (LAH) is a common reagent for this purpose, its hazardous nature necessitates the exploration of safer and more selective alternatives. This guide provides an objective comparison of alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Reducing Reagents
The selection of a reducing agent for the transformation of methyl indole-6-carboxylate to (1H-indol-6-yl)methanol hinges on a balance of reactivity, selectivity, safety, and practicality. Below is a summary of the performance of lithium aluminum hydride (LAH) and its alternatives.
| Reagent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Lithium Aluminum Hydride (LAH) | >90 | 1 - 4 | 0 to reflux | High reactivity, reliable | Pyrophoric, reacts violently with water, not selective |
| Diisobutylaluminum Hydride (DIBAL-H) | 85 - 95 | 2 - 6 | -78 to 0 | High selectivity, milder than LAH | Pyrophoric, requires low temperatures |
| Borane-THF Complex (BH3-THF) | 80 - 90 | 4 - 12 | 0 to 25 | Good selectivity, less hazardous than LAH | Slower reaction times, potential for side reactions |
| Sodium Borohydride (NaBH4) / Methanol | 70 - 85 | 6 - 24 | Reflux | Safe, inexpensive, easy to handle | Lower reactivity, requires elevated temperatures |
| Catalytic Hydrogenation (H2, Pd/C) | Variable | Variable | Variable | "Green" reagent, high atom economy | Requires specialized equipment, potential for ring reduction |
Experimental Protocols
Detailed methodologies for the reduction of methyl indole-6-carboxylate using the benchmark reagent, LAH, and its alternatives are provided below.
Lithium Aluminum Hydride (LAH) Reduction (Benchmark)
Procedure: To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl indole-6-carboxylate (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water. The resulting slurry is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (1H-indol-6-yl)methanol.
Diisobutylaluminum Hydride (DIBAL-H) Reduction
Procedure: A solution of methyl indole-6-carboxylate (1.0 eq.) in anhydrous toluene is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H in hexanes (2.5 eq.) is added dropwise, and the reaction mixture is stirred at -78 °C for 3 hours. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (1H-indol-6-yl)methanol.
Borane-Tetrahydrofuran Complex (BH3-THF) Reduction
Procedure: To a solution of methyl indole-6-carboxylate (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of BH3-THF complex (2.0 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 8 hours, with progress monitored by TLC. Upon completion, the reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol. The mixture is then concentrated under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give (1H-indol-6-yl)methanol.
Sodium Borohydride/Methanol Reduction
Procedure: To a solution of methyl indole-6-carboxylate (1.0 eq.) in a mixture of THF and methanol, sodium borohydride (4.0 eq.) is added in portions at room temperature. The resulting suspension is heated to reflux and stirred for 12 hours. The reaction is monitored by TLC. After cooling to room temperature, the reaction is quenched by the careful addition of water. The mixture is then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (1H-indol-6-yl)methanol.[1]
Visualizing the Workflow and Reagent Comparison
To better illustrate the experimental process and the relationship between the different reagents, the following diagrams are provided.
Caption: Experimental workflow for the reduction of methyl indole-6-carboxylate.
Caption: Comparison of reducing agents based on key performance indicators.
References
A Comparative Guide to the Crystallographic Profile of Indoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the X-ray crystallographic data for indoline and indole derivatives, providing valuable structural insights for researchers in medicinal chemistry and materials science. While comprehensive crystallographic data for methyl indoline-6-carboxylate is not publicly available, this document presents data for structurally related compounds to facilitate comparative studies. The alternatives discussed are 1-methyl-1H-indole-6-carboxylic acid and tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected indoline and indole derivatives, offering a quantitative comparison of their solid-state structures.
| Parameter | 1-Methyl-1H-indole-6-carboxylic acid | tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate |
| Chemical Formula | C₁₀H₉NO₂ | C₂₁H₃₂BNO₄ |
| Crystal System | Orthorhombic | Not Specified |
| Space Group | P2₁2₁2₁ | Not Specified |
| Cell Length a (Å) | 7.3989(3) | Not Specified |
| Cell Length b (Å) | 11.2007(4) | Not Specified |
| Cell Length c (Å) | 20.2402(7) | Not Specified |
| Cell Angle α (°) | 90.00 | Not Specified |
| Cell Angle β (°) | 90.00 | Not Specified |
| Cell Angle γ (°) | 90.00 | Not Specified |
| Data Collection Temp. (K) | 120(2) | Not Specified |
| R Factor (Observed) | 0.0465 | Not Specified |
| CCDC Number | Not Publicly Available | 2208580 |
Data for 1-Methyl-1H-indole-6-carboxylic acid was obtained from the eCrystals repository at the University of Southampton[1]. Data for tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was reported in a study by an unspecified source[2][3][4].
Experimental Protocols
The determination of crystal structures for small organic molecules, such as the indoline and indole derivatives presented, follows a standardized workflow in X-ray crystallography.
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a saturated solution. The choice of solvent is critical and is often determined empirically. The compound is dissolved in a suitable solvent or solvent mixture until saturation, and the solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, promoting the formation of well-ordered crystals.
2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations of the atoms. The instrument, a single-crystal X-ray diffractometer, directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot's intensity and position are recorded.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data. The refinement process involves adjusting atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the observed and calculated diffraction patterns, as indicated by the R-factor.
Visualizing the Crystallography Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.
Caption: Workflow for small molecule X-ray crystallography.
References
Comparative study of different synthetic routes to methyl indoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl indoline-6-carboxylate is a valuable building block in the synthesis of various pharmaceutically active compounds. Its indoline core is a prevalent motif in numerous natural products and medicinal agents. This guide provides a comparative analysis of different synthetic strategies to obtain this key intermediate, offering insights into their respective advantages and disadvantages, supported by experimental data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Reduction of Methyl Indole-6-carboxylate | Route B: Fischer Indole Synthesis of Methyl Indole-6-carboxylate | Route C: Reductive Cyclization of a Substituted Nitroarene |
| Starting Material | Methyl indole-6-carboxylate | 4-Hydrazinobenzoic acid derivative & Pyruvate derivative | Substituted 4-chloro-3-nitrobenzoate |
| Key Reactions | Reduction (e.g., Sodium Cyanoborohydride, Catalytic Hydrogenation) | Hydrazone formation, Indolization, Reduction | Malonate addition, Reductive Cyclization |
| Overall Yield | ~77% (with NaBH₃CN) | Moderate to Good (Estimated) | Moderate (Multi-step) |
| Number of Steps | 1 | 3 (including precursor synthesis and final reduction) | 3+ |
| Reagent Hazards | Sodium cyanoborohydride (toxic), Flammable solvents, Hydrogen gas (flammable) | Hydrazine derivatives (toxic), Strong acids | Strong bases, Nitro compounds (potentially explosive), Flammable solvents |
| Scalability | Good | Moderate | Moderate to Good |
Route A: Reduction of Methyl Indole-6-carboxylate
This is the most direct approach, starting from the readily available methyl indole-6-carboxylate. The core of this method lies in the selective reduction of the C2-C3 double bond of the indole ring.
Experimental Protocol: Reduction with Sodium Cyanoborohydride
-
Dissolution: Methyl indole-6-carboxylate (1.0 eq.) is dissolved in glacial acetic acid.
-
Addition of Reducing Agent: The solution is cooled, and sodium cyanoborohydride (3.0 eq.) is added portion-wise while maintaining the temperature.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., dichloromethane) and washed with a basic aqueous solution (e.g., 1N NaOH) to remove acetic acid and unreacted starting material.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. A reported yield for this transformation is 77%.[1]
An alternative approach within this route is catalytic hydrogenation. While specific conditions for methyl indole-6-carboxylate are not widely reported, the hydrogenation of substituted indoles using catalysts like Platinum on carbon (Pt/C) in the presence of an acid in water is known to produce indolines in excellent yields (e.g., 93-96% for 5-fluoroindole and 5-methylindole).[2] This method offers a greener alternative to hydride reagents.
Logical Workflow
References
A Comparative Guide to the Synthesis of Methyl Indoline-6-carboxylate: Traditional vs. Newer Chemical Reduction Methods
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key intermediates is paramount. Methyl indoline-6-carboxylate, a valuable building block in the synthesis of various biologically active compounds, is one such intermediate. This guide provides an objective comparison of a traditional catalytic hydrogenation method and a newer chemical reduction approach using sodium cyanoborohydride for the synthesis of this important molecule, supported by available experimental data.
This comparison aims to assist researchers in selecting the most suitable synthetic route based on factors such as yield, selectivity, reaction conditions, and safety considerations.
Comparison of Synthetic Methods
| Parameter | Traditional Method: Catalytic Hydrogenation | Newer Method: Sodium Cyanoborohydride Reduction |
| Reaction Principle | Heterogeneous catalysis involving the addition of hydrogen across the C2-C3 double bond of the indole ring using a metal catalyst. | Chemical reduction of the indole ring to an indoline using a hydride-donating reagent. |
| Typical Reagents | Methyl indole-6-carboxylate, Hydrogen gas (H₂), Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) catalyst, Solvent (e.g., Methanol, Ethanol, Water). | Methyl indole-6-carboxylate, Sodium cyanoborohydride (NaBH₃CN), Carboxylic acid (e.g., Acetic acid), Solvent (e.g., Acetic acid). |
| Reported Conversion | High, often achieving near-quantitative conversion (e.g., 96% for unprotected indole with a specific Pd@CN catalyst[1]). | Generally high, though specific quantitative data for this substrate is less commonly reported. |
| Selectivity | Generally high for the reduction of the indole double bond to an indoline (e.g., 100% selectivity for unprotected indole with a specific Pd@CN catalyst[1]). Over-reduction to octahydroindole can be a concern under harsh conditions. | High, as sodium cyanoborohydride is a mild reducing agent that selectively reduces iminium ions formed in situ, minimizing the risk of over-reduction. |
| Reaction Conditions | Typically requires elevated hydrogen pressure and sometimes elevated temperatures. Mild conditions (atmospheric pressure H₂, 313 K) have been reported with specialized catalysts[1]. | Generally mild, often conducted at room temperature. |
| Safety Considerations | Requires handling of flammable hydrogen gas and potentially pyrophoric catalysts. | Involves the use of sodium cyanoborohydride, which can release toxic hydrogen cyanide gas upon contact with strong acids.[2] |
| Work-up Procedure | Filtration to remove the catalyst, followed by solvent evaporation. | Quenching of the reaction, extraction, and purification. |
| Catalyst/Reagent Cost | Palladium and platinum catalysts can be expensive, but they are used in catalytic amounts and can often be recycled. | Sodium cyanoborohydride is a relatively inexpensive reagent. |
Experimental Protocols
Traditional Method: Catalytic Hydrogenation
General Protocol:
-
A solution of methyl indole-6-carboxylate in a suitable solvent (e.g., methanol, ethanol, or an aqueous system) is prepared in a hydrogenation vessel.
-
A catalytic amount of a hydrogenation catalyst, such as 5-10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), is added to the solution. The catalyst loading is typically in the range of 1-10 mol%.
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas to the desired pressure (ranging from atmospheric to several bars).
-
The reaction mixture is stirred vigorously at a specific temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, which can be monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction mixture is carefully depressurized and purged with an inert gas.
-
The catalyst is removed by filtration through a pad of celite or a similar filter aid.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by chromatography or recrystallization if necessary.
Newer Method: Sodium Cyanoborohydride Reduction
A detailed experimental protocol for the reduction of methyl indole-6-carboxylate using sodium cyanoborohydride has been reported and is presented below[4].
Experimental Protocol:
-
To a solution of methyl indole-6-carboxylate in glacial acetic acid, sodium cyanoborohydride is added portion-wise with stirring.
-
The reaction mixture is stirred at room temperature for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is carefully poured into ice-water.
-
The aqueous solution is made alkaline by the addition of a base (e.g., sodium hydroxide or sodium carbonate solution).
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.
-
The solvent is removed under reduced pressure to afford the crude this compound, which can be purified by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the reaction workflows.
Conclusion
Both catalytic hydrogenation and sodium cyanoborohydride reduction offer viable pathways for the synthesis of this compound. The traditional catalytic hydrogenation method is well-established and can provide high conversions and selectivity, particularly with optimized catalysts and conditions. However, it necessitates specialized equipment for handling hydrogen gas under pressure.
The newer chemical reduction method using sodium cyanoborohydride presents a milder and operationally simpler alternative that can be performed in standard laboratory glassware. Its high selectivity for the indole reduction without affecting other functional groups is a significant advantage. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and safety protocols. Further research to establish a direct, quantitative comparison of these two methods on methyl indole-6-carboxylate would be highly valuable to the scientific community.
References
- 1. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids | Semantic Scholar [semanticscholar.org]
Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity in Indoline-Containing Hapten Immunoassays
For researchers, scientists, and drug development professionals, the precise detection of small molecules is paramount. When developing antibodies against indoline-containing haptens, a critical aspect of assay validation is understanding and quantifying cross-reactivity. This guide provides a comparative analysis of antibody cross-reactivity for this class of compounds, supported by experimental data and detailed protocols to aid in the development and interpretation of immunoassays.
The indoline scaffold is a core structure in a multitude of pharmacologically active alkaloids. The development of sensitive and specific immunoassays for these compounds is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. However, the structural similarity among these alkaloids presents a significant challenge: the potential for antibody cross-reactivity, which can lead to inaccurate quantification and false-positive results. This guide focuses on the cross-reactivity profiles of antibodies raised against specific indoline-containing haptens, with a primary focus on the well-studied alkaloid, mitragynine.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is defined by its ability to distinguish the target hapten from other structurally related molecules. Cross-reactivity is typically determined by competitive immunoassays, where various concentrations of related compounds are tested for their ability to inhibit the binding of the antibody to the target hapten. The results are often expressed as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to the target hapten.
Mitragynine Antibody Cross-Reactivity
Mitragynine, the primary psychoactive compound in the plant Mitragyna speciosa (kratom), has been the subject of extensive immunoassay development. The following table summarizes the cross-reactivity of anti-mitragynine antibodies with other kratom alkaloids and related compounds from published studies.
| Antibody Target | Cross-Reactant | IC50 (µg/mL) | Cross-Reactivity (%) | Reference |
| Mitragynine | Mitragynine | 0.152 | 100 | [1] |
| 7-Hydroxymitragynine | - | Moderate | [1][2] | |
| Speciogynine | - | High | [1] | |
| Speciociliatine | - | High | [1] | |
| Paynantheine | - | High | [1] | |
| 16-Carboxymitragynine | - | Low | [1] | |
| 8-Desmethylmitragynine | - | Low | [1] | |
| 9-O-Demethylmitragynine | - | Low | [1] | |
| Corynantheidine | - | Low | [1] | |
| Gambirine | - | 2.00 | [1] | |
| Aricine | - | 1.90 | [1] | |
| Reserpine | - | 1.89 | [1] |
Note: Specific IC50 values for all cross-reactants were not always available in the cited literature; qualitative descriptions of cross-reactivity have been included where applicable.
The data indicates that antibodies raised against mitragynine often exhibit significant cross-reactivity with its structural analogs, particularly those with minor modifications to the core structure, such as speciogynine and speciociliatine.[1] This highlights the importance of characterizing antibody specificity against a panel of closely related compounds that may be present in biological samples.
Other Indoline-Containing Haptens
While extensive quantitative cross-reactivity data for antibodies against other indoline alkaloids such as ajmaline, vincristine, strychnine, and yohimbine are not as readily available in the public domain, the principles of structural similarity determining cross-reactivity remain the same. For instance, an antibody generated against ajmaline would likely be tested for cross-reactivity against other Rauwolfia alkaloids that share a similar structural backbone. The degree of cross-reactivity will depend on the specific hapten design and the resulting antibody's paratope.
Experimental Protocols
The following section outlines a generalized protocol for a competitive indirect enzyme-linked immunosorbent assay (CI-ELISA), a common method for determining antibody cross-reactivity for small molecule haptens.
Hapten-Protein Conjugate Synthesis
-
Hapten Derivatization: Introduce a functional group (e.g., carboxyl or amino group) into the hapten structure if one is not already present and accessible for conjugation. This is a critical step that influences which parts of the hapten are exposed to the immune system.
-
Protein Carrier Activation: Activate a carrier protein such as bovine serum albumin (BSA) or ovalbumin (OVA) to facilitate covalent bonding with the derivatized hapten. The active ester method is commonly employed.
-
Conjugation: React the activated hapten with the carrier protein. The reaction is typically carried out at room temperature with gentle stirring.
-
Purification: Remove unconjugated hapten and other small molecules by dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Characterization: Confirm the successful conjugation of the hapten to the carrier protein using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Antibody Production and Characterization
-
Immunization: Immunize animals (e.g., rabbits or mice) with the hapten-carrier protein conjugate (immunogen) emulsified in an adjuvant. Follow a series of primary and booster immunizations to elicit a strong immune response.
-
Titer Determination: Monitor the antibody titer in the animal serum using ELISA.
-
Antibody Purification: Purify the polyclonal antibodies from the serum using affinity chromatography with the immobilized hapten or a protein A/G column. For monoclonal antibodies, produce and screen hybridomas for the desired specificity.
-
Characterization: Determine the antibody's isotype and concentration.
Competitive Indirect ELISA (CI-ELISA) for Cross-Reactivity Testing
-
Coating: Coat a 96-well microtiter plate with the hapten conjugated to a different carrier protein than the one used for immunization (e.g., hapten-OVA if hapten-BSA was the immunogen) and incubate overnight at 4°C. This is the coating antigen.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at 37°C.
-
Competition: In a separate plate or tube, pre-incubate the primary antibody with varying concentrations of the target hapten (for the standard curve) or the potential cross-reactants.
-
Incubation: Add the antibody-hapten/cross-reactant mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours at 37°C. During this step, the free antibody (not bound to the hapten/cross-reactant in the solution) will bind to the coating antigen on the plate.
-
Washing: Wash the plate to remove unbound antibodies and other reagents.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.
-
Washing: Wash the plate thoroughly.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H2SO4).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 value for the target hapten and each cross-reactant. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in cross-reactivity studies.
Caption: Workflow for immunogen synthesis and antibody production.
Caption: Workflow of a Competitive Indirect ELISA (CI-ELISA).
References
Safety Operating Guide
Proper Disposal of Methyl Indoline-6-Carboxylate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of methyl indoline-6-carboxylate, ensuring the protection of laboratory personnel and the environment.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like this compound, adherence to established disposal protocols is paramount. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, in line with general best practices for hazardous chemical waste management.
While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on information for structurally similar indole compounds and general chemical waste disposal guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements.[1][2]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[3][4] All handling of this compound for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All materials contaminated with this compound must be treated as hazardous waste.[6] This includes unused or unwanted pure compounds, reaction mixtures, solutions, and contaminated lab supplies such as pipette tips, gloves, and absorbent paper.[5][7]
-
Segregate waste based on its physical state (solid or liquid) into designated hazardous waste containers.[5][7] Do not mix incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents in the same container.[6]
-
-
Container Management:
-
Use only approved, chemically compatible hazardous waste containers with secure, leak-proof screw-on caps.[7][8] Food-grade containers are not acceptable.[9]
-
Ensure the container is in good condition, free from leaks or rust.[8]
-
Keep the waste container closed at all times, except when adding waste.[7][8]
-
It is recommended to use secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks.[7]
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[1][5]
-
The label must include the full chemical name, "this compound," and the names of all other components in the waste mixture, including solvents. Abbreviations, acronyms, and chemical formulas are generally not permitted.[1]
-
Indicate the quantity or concentration of each component.
-
Include the date of waste generation, the location (laboratory and building), and the name of the principal investigator.[1]
-
Mark the appropriate hazard pictograms as indicated by the Safety Data Sheet of similar compounds (e.g., irritant).[1]
-
-
Storage:
-
Disposal and Collection:
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing: The container should be triple-rinsed with an appropriate solvent that can dissolve the compound.[8][10]
-
Rinsate Collection: The solvent rinsate from all three rinses must be collected and disposed of as hazardous waste.[8][10]
-
Final Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label. The decontaminated container can then typically be disposed of in the regular trash.[8][10]
Quantitative Data for a Related Compound
As a proxy, the following table summarizes key data for the related compound, Methyl indole-6-carboxylate.
| Property | Value | Source |
| CAS Number | 50820-65-0 | |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Melting Point | 76-80 °C | |
| Hazard Codes | H315, H319, H335 | |
| Precautionary Codes | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 |
Hazard codes indicate that the substance may cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decontamination pathway for empty containers.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. aksci.com [aksci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. pfw.edu [pfw.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
